molecular formula C29H46O B198988 22-Dehydroclerosterol CAS No. 26315-07-1

22-Dehydroclerosterol

Cat. No.: B198988
CAS No.: 26315-07-1
M. Wt: 410.7 g/mol
InChI Key: ZTJFINKUHDHOSM-KEJCWXRGSA-N
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Description

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has been reported in Clerodendrum chinense, Clerodendrum mandarinorum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFINKUHDHOSM-KEJCWXRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319028
Record name 22-Dehydroclerosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26315-07-1
Record name 22-Dehydroclerosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26315-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22-Dehydroclerosterol
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URL https://comptox.epa.gov/dashboard/DTXSID401319028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 22-Dehydroclerosterol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

22-Dehydroclerosterol, a stigmastane-type steroid, is a naturally occurring phytosterol that has garnered interest within the scientific community. Phytosterols are essential components of plant cell membranes, analogous to cholesterol in animal cells, and are known to possess a range of biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, a detailed methodology for its isolation and purification, and a summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Chemical Structure:

  • IUPAC Name: (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol

  • Molecular Formula: C₂₉H₄₆O

  • Molecular Weight: 410.67 g/mol

Natural Sources

This compound has been identified in several plant species, primarily within the genus Clerodendrum (family Lamiaceae). The documented natural sources include:

  • Clerodendrum chinense [1]

  • Clerodendrum mandarinorum [1][2]

  • Clerodendrum viscosum [3]

Phytochemical screenings of various Clerodendrum species have consistently revealed the presence of a rich diversity of secondary metabolites, including a significant number of steroids and triterpenoids.[4][5][6][7]

Isolation and Purification: A Generalized Experimental Protocol

While a universally standardized protocol for the isolation of this compound has not been established, the following methodology is a comprehensive, generalized procedure derived from established techniques for phytosterol extraction and purification from plant materials, with specific details adapted from the successful isolation from Clerodendrum viscosum.[3]

1. Plant Material Collection and Preparation:

  • Collect the whole plant of a known source, such as Clerodendrum viscosum.

  • Thoroughly wash the plant material with distilled water to remove any dirt and debris.

  • Air-dry the plant material in the shade at room temperature for several weeks or until it is completely brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus with methanol as the solvent. The continuous nature of Soxhlet extraction ensures a high yield of extracted compounds.

  • Alternatively, maceration can be employed by soaking the plant powder in methanol at room temperature for a prolonged period (e.g., 72 hours) with occasional agitation.

  • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude methanolic extract in a minimal amount of water to create an aqueous suspension.

  • Perform liquid-liquid partitioning of the aqueous suspension with petroleum ether. This step separates compounds based on their polarity, with nonpolar compounds like sterols partitioning into the petroleum ether layer.

  • Separate the petroleum ether layer and concentrate it using a rotary evaporator to yield the petroleum ether fraction, which will be enriched with this compound.

4. Saponification (Optional but Recommended):

  • To hydrolyze any steryl esters and liberate free sterols, the petroleum ether fraction can be subjected to saponification.

  • Dissolve the fraction in a solution of 1 M potassium hydroxide in 95% ethanol.

  • Reflux the mixture for 2 hours.

  • After cooling, extract the unsaponifiable matter (containing free sterols) with diethyl ether or n-hexane.

  • Wash the organic layer with distilled water until neutral and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the unsaponifiable fraction.

5. Chromatographic Purification:

  • Subject the unsaponifiable fraction (or the initial petroleum ether fraction) to column chromatography over silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating.

  • Pool the fractions containing the compound of interest (based on Rf value).

  • Further purify the pooled fractions using preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) on a reverse-phase C18 column with a mobile phase such as methanol:water to obtain pure this compound.

6. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Quantitative Data

Specific yield and purity data for the isolation of this compound from its natural sources are not extensively reported in the literature. However, the following table provides an overview of the total phytosterol content found in various plant oils, which can serve as a general reference for the expected abundance of sterols in plant extracts.

Plant SourceTotal Phytosterol Content (mg/100g)Major SterolsReference
Canola Oil488-1130Campesterol, β-Sitosterol, Brassicasterol
Corn Oil714-969β-Sitosterol, Campesterol, Stigmasterol
Soybean Oil221-434β-Sitosterol, Stigmasterol, Campesterol
Olive Oil117-221β-Sitosterol, Campesterol, Stigmasterol

This table presents a range of reported values and is intended for comparative purposes only.

Biological Activity and Potential Mechanism of Action

Antibacterial Activity:

This compound has been reported to exhibit antibacterial properties. While the specific mechanism of action has not been elucidated for this particular compound, stigmastane-type steroids are known to exert their antimicrobial effects through the disruption of bacterial cell membranes.[8]

Hypothesized Mechanism of Action:

The lipophilic nature of the sterol molecule allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion can lead to:

  • Alteration of Membrane Fluidity: The rigid sterol nucleus can disrupt the ordered packing of the phospholipid acyl chains, leading to changes in membrane fluidity and permeability.

  • Increased Membrane Permeability: The disruption of the membrane can result in the leakage of essential ions and metabolites from the bacterial cell, ultimately leading to cell death.

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes such as respiration and cell wall biosynthesis.

Further research is required to definitively establish the precise molecular targets and signaling pathways affected by this compound.

Visualizations

Isolation_Workflow A Plant Material (Clerodendrum sp.) B Drying and Powdering A->B C Solvent Extraction (Methanol) B->C D Crude Extract C->D E Liquid-Liquid Fractionation (Petroleum Ether) D->E F Petroleum Ether Fraction E->F G Column Chromatography (Silica Gel) F->G H Semi-pure Fractions G->H I Preparative TLC / HPLC H->I J Pure this compound I->J

Caption: Generalized workflow for the isolation of this compound.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocol and contextual data aim to facilitate further research into this and other related phytosterols for potential applications in drug discovery and development.

References

Unveiling the Structure of 22-Dehydroclerosterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and characterization of 22-Dehydroclerosterol, a naturally occurring phytosterol. The document details the experimental protocols for its isolation and presents key spectroscopic data for its structural confirmation.

Introduction

This compound, systematically known as (22E,24S)-Stigmasta-5,22,25-trien-3β-ol, is a steroidal lipid belonging to the stigmastane class.[1][2] It has been isolated from various plant species, notably within the Clerodendrum genus, such as Clerodendrum viscosum.[1][2][3] The elucidation of its complex structure relies on a combination of chromatographic separation techniques and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatography. The following protocol is based on the successful isolation from Clerodendrum viscosum.[1][3]

Experimental Protocol: Isolation
  • Extraction:

    • Powdered plant material (e.g., whole plant of Clerodendrum viscosum) is macerated in ethanol at room temperature for an extended period (e.g., 7 days) with occasional agitation.[1]

    • The resulting mixture is filtered to separate the ethanolic extract from the solid plant residue.[1]

    • The filtrate is concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning:

    • The crude extract is partitioned between a polar solvent (e.g., methanol) and a non-polar solvent (e.g., petroleum ether) to separate compounds based on their polarity.

    • The non-polar fraction, containing the sterols, is collected for further purification.[3]

  • Chromatographic Separation:

    • Column Chromatography: The petroleum ether soluble fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.[1]

    • Preparative Thin Layer Chromatography (PTLC): Fractions from column chromatography showing the presence of the target compound (visualized by a suitable staining reagent like vanillin-sulfuric acid) are further purified using PTLC. A solvent system such as toluene-ethyl acetate (90:10) on silica gel plates can be employed to afford the pure compound.[1]

Structure Elucidation: Spectroscopic Analysis

The definitive structure of this compound was established through comprehensive spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR provides crucial information about the chemical environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-180.68s-
H-280.83t7.6
H-191.00s-
H-211.01d6.4
H-271.68s-
H-33.53m-
H-264.70bs-
H-235.17dd15.6, 7.2
H-225.24dd15.6, 7.6
H-65.34d5.6

s: singlet, d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, bs: broad singlet

The ¹H NMR spectrum displays characteristic signals for the steroidal nucleus and the side chain. The signals at δ 0.68 and 1.00 are assigned to the tertiary methyl groups at C-18 and C-19, respectively.[1] The doublet at δ 1.01 corresponds to the secondary methyl group at C-21.[1] The olefinic protons of the Δ²² double bond, H-22 and H-23, appear as distinct double doublets at δ 5.24 and 5.17, with a large coupling constant of 15.6 Hz, confirming the E (trans) configuration.[1] The presence of an isopropene group at C-25 is indicated by the broad singlet for the two H-26 protons at δ 4.70 and the singlet for the H-27 methyl group at δ 1.68.[1] The olefinic proton at H-6 of the Δ⁵ double bond resonates at δ 5.34.[1]

Mass Spectrometry (MS)

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, as a member of the phytosterol class, it may exhibit properties similar to other well-researched phytosterols. Phytosterols are known to influence various cellular processes. For instance, β-sitosterol has been shown to inhibit the growth of cancer cells by enhancing intracellular signaling systems that regulate cell division, such as the sphingomyelin cycle.[5][6]

Clerodane diterpenes, which share a common biosynthetic precursor with some sterols, have been demonstrated to induce apoptosis in leukemia cells through mechanisms involving the inhibition of the sarcoendoplasmic reticulum calcium ATPase (SERCA) pump, leading to oxidative stress and interference with the Notch1 signaling pathway.[1] It is plausible that this compound could interact with similar cellular pathways, but further research is required to establish its specific biological functions.

Logical and Experimental Workflow

The elucidation of the structure of this compound follows a logical progression from isolation to spectroscopic characterization.

Structure_Elucidation_Workflow cluster_isolation Isolation and Purification cluster_characterization Structure Characterization Plant_Material Plant Material (e.g., Clerodendrum viscosum) Extraction Ethanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (Petroleum Ether) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography PTLC Preparative TLC Column_Chromatography->PTLC Pure_Compound Pure this compound PTLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of meticulous isolation procedures and comprehensive spectroscopic analysis, primarily ¹H NMR. The presented data and protocols provide a solid foundation for researchers interested in the further investigation of this and related phytosterols. While its specific biological activities and mechanisms of action remain to be fully explored, its classification as a phytosterol suggests potential for interesting pharmacological properties that warrant future study.

References

An In-depth Technical Guide to the Biosynthesis of 22-Dehydroclerosterol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 22-dehydroclerosterol in plants. While this specific sterol is not as extensively studied as common phytosterols, this document extrapolates from the well-established plant sterol biosynthesis pathway to construct a putative route for its formation. This guide details the enzymatic steps from the initial cyclization of 2,3-oxidosqualene to the final desaturation reaction. It includes detailed descriptions of the key enzyme families involved, such as sterol methyltransferases, demethylases, isomerases, reductases, and desaturases. Furthermore, this document presents relevant quantitative data in a structured format, outlines detailed experimental protocols for the analysis of plant sterols and the characterization of biosynthetic enzymes, and provides visual representations of the proposed pathways and workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in phytochemistry, plant biology, and drug development who are interested in the diverse world of plant sterols and their potential applications.

Introduction to Plant Sterol Biosynthesis

Plant sterols, or phytosterols, are essential components of plant cell membranes, where they play crucial roles in regulating membrane fluidity and permeability.[1] Beyond their structural function, they serve as precursors for the synthesis of brassinosteroid hormones, which are vital for plant growth and development.[2] The biosynthesis of phytosterols is a complex metabolic network that begins with the cyclization of 2,3-oxidosqualene. In plants, this cyclization is primarily catalyzed by cycloartenol synthase (CAS) to form cycloartenol, which serves as the committed precursor for the vast majority of plant sterols.[3] A minor pathway involving lanosterol synthase (LAS) also exists in some plants.[4][5]

From cycloartenol, a series of enzymatic modifications, including demethylations at the C-4 and C-14 positions, methylation at the C-24 position, isomerization, and various reduction and desaturation reactions, lead to the production of a diverse array of phytosterols. The most abundant of these are campesterol, β-sitosterol, and stigmasterol.[6] This guide focuses on the putative biosynthetic pathway of a less common C29 sterol, this compound.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated in the scientific literature. However, based on its chemical structure, a plausible pathway can be proposed by drawing parallels with the known biosynthesis of other C29 phytosterols. The structure of clerosterol is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[7] this compound would thus possess a double bond at the C-22 position.

The proposed pathway initiates from the central intermediate of plant sterol synthesis, cycloartenol, and proceeds through a series of modifications to the sterol nucleus and side chain.

From Cycloartenol to 24-Methylene Lophenol

The initial steps of the pathway involve the conversion of cycloartenol to intermediates that are common to the biosynthesis of many phytosterols.

  • C-24 Methylation: The first committed step towards C29 sterols is the methylation of cycloartenol at the C-24 position. This reaction is catalyzed by Sterol C-24 Methyltransferase 1 (SMT1) , which uses S-adenosyl-L-methionine (SAM) as a methyl donor to produce 24-methylenecycloartanol.[3]

  • Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylenecycloartanol is then opened by Cyclopropylsterol Isomerase (CPI) to form cycloeucalenol.

  • C-14 Demethylation: The methyl group at the C-14 position is removed by a cytochrome P450 enzyme, Obtusifoliol 14α-demethylase (CYP51) , to yield obtusifoliol.

  • C-4 Demethylation (First Round): The first of the two methyl groups at the C-4 position is removed in a three-step process involving Sterol 4α-methyl Oxidase 1 (SMO1) , a 3β-hydroxysteroid dehydrogenase/decarboxylase, and a 3-ketosteroid reductase, resulting in 4α-methyl-ergosta-8,24(28)-dien-3β-ol.[8]

  • Δ8-Δ7 Isomerization: A Sterol Δ8-Δ7 Isomerase then converts the Δ8 double bond to a Δ7 double bond, yielding 24-methylene lophenol.

Formation of the 24-Ethyl Side Chain and Clerosterol

The subsequent steps involve a second methylation event and further modifications to the sterol nucleus to arrive at clerosterol.

  • C-24' Methylation: Sterol C-24' Methyltransferase 2 (SMT2) catalyzes a second methylation at the C-24' position of 24-methylene lophenol, using SAM as the methyl donor, to produce 24-ethylidene lophenol.[3]

  • C-4 Demethylation (Second Round): The second methyl group at the C-4 position is removed by a similar enzymatic cascade as the first, likely involving Sterol 4α-methyl Oxidase 2 (SMO2) , to yield 24-ethyl-lophenol.[8][9]

  • Δ7 to Δ5 Conversion: The final steps in the formation of the Δ5-sterol nucleus, characteristic of clerosterol, involve two key enzymes:

    • Sterol Δ7-C5-Desaturase (STE1/DWF7) introduces a double bond at the C-5 position to form a Δ5,7-intermediate.[10][11]

    • Sterol Δ5,7-Reductase (DWF5) then reduces the Δ7 double bond to yield the final Δ5-sterol, clerosterol.[12]

The Final Step: Desaturation to this compound

The conversion of clerosterol to this compound involves the introduction of a double bond at the C-22 position of the sterol side chain.

  • C-22 Desaturation: This reaction is catalyzed by a Sterol C-22 Desaturase , which belongs to the cytochrome P450 family CYP710A .[13] These enzymes are known to convert β-sitosterol to stigmasterol.[13] It is highly probable that a member of this enzyme family is responsible for the desaturation of clerosterol to form this compound. The substrate specificity of different CYP710A isoforms may determine the efficiency of this conversion.[13]

digraph "this compound Biosynthesis Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"];
  edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes for compounds Cycloartenol [label="Cycloartenol", fillcolor="#F1F3F4", fontcolor="#202124"]; "24_Methylene_cycloartanol" [label="24-Methylene\ncycloartanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloeucalenol [label="Cycloeucalenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Obtusifoliol [label="Obtusifoliol", fillcolor="#F1F3F4", fontcolor="#202124"]; "4a_methyl_ergosta_8_24_28_dien_3b_ol" [label="4α-methyl-ergosta-\n8,24(28)-dien-3β-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; "24_Methylene_lophenol" [label="24-Methylene\nlophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; "24_Ethylidene_lophenol" [label="24-Ethylidene\nlophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; "24_Ethyl_lophenol" [label="24-Ethyl-lophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; "Delta7_Clerosterol" [label="Δ7-Clerosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerosterol [label="Clerosterol", fillcolor="#FBBC05", fontcolor="#202124"]; "22_Dehydroclerosterol" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for enzymes SMT1 [label="SMT1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CPI [label="CPI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP51 [label="CYP51", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMO1_complex [label="SMO1 complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sterol_isomerase" [label="Sterol Δ8-Δ7\nIsomerase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMT2 [label="SMT2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMO2_complex [label="SMO2 complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STE1 [label="STE1/DWF7\n(C5-SD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DWF5 [label="DWF5\n(7-DR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP710A [label="CYP710A\n(C22-Desaturase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cycloartenol -> SMT1 [dir=none]; SMT1 -> "24_Methylene_cycloartanol"; "24_Methylene_cycloartanol" -> CPI [dir=none]; CPI -> Cycloeucalenol; Cycloeucalenol -> CYP51 [dir=none]; CYP51 -> Obtusifoliol; Obtusifoliol -> SMO1_complex [dir=none]; SMO1_complex -> "4a_methyl_ergosta_8_24_28_dien_3b_ol"; "4a_methyl_ergosta_8_24_28_dien_3b_ol" -> "Sterol_isomerase" [dir=none]; "Sterol_isomerase" -> "24_Methylene_lophenol"; "24_Methylene_lophenol" -> SMT2 [dir=none]; SMT2 -> "24_Ethylidene_lophenol"; "24_Ethylidene_lophenol" -> SMO2_complex [dir=none]; SMO2_complex -> "24_Ethyl_lophenol"; "24_Ethyl_lophenol" -> STE1 [dir=none]; STE1 -> "Delta7_Clerosterol"; "Delta7_Clerosterol" -> DWF5 [dir=none]; DWF5 -> Clerosterol; Clerosterol -> CYP710A [dir=none]; CYP710A -> "22_Dehydroclerosterol"; }

Caption: General workflow for the analysis of plant sterols by GC-MS.

Heterologous Expression and Functional Characterization of Sterol Biosynthetic Enzymes

This protocol describes a general method for expressing a candidate plant sterol biosynthetic enzyme (e.g., a CYP710A desaturase) in yeast to confirm its function.

1. Gene Cloning and Vector Construction: * Isolate total RNA from the plant tissue of interest. * Synthesize cDNA using reverse transcriptase. * Amplify the full-length coding sequence of the candidate gene by PCR using gene-specific primers with appropriate restriction sites. * Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation: * Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1) with the expression vector using the lithium acetate method. * For characterizing desaturases, a yeast mutant deficient in the endogenous ortholog (e.g., erg5 for C-22 desaturase) can be used to reduce background activity.[14]

3. Protein Expression and Substrate Feeding: * Grow the transformed yeast in a selective medium containing glucose. * To induce gene expression, transfer the cells to a medium containing galactose. * At the time of induction, supplement the medium with the putative substrate (e.g., clerosterol) dissolved in a small amount of ethanol with a surfactant like Tween 80.

4. Sterol Extraction and Analysis: * After a suitable incubation period (e.g., 48 hours), harvest the yeast cells by centrifugation. * Wash the cells and extract the total sterols as described in section 4.1. * Analyze the sterol profile by GC-MS to identify the product of the enzymatic reaction. The appearance of a peak corresponding to the expected product (e.g., this compound) in the substrate-fed, induced culture, but not in control cultures (empty vector or uninduced), confirms the enzyme's function.

Regulation of this compound Biosynthesis

The biosynthesis of plant sterols is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and feedback mechanisms. While specific regulatory factors for this compound are unknown, general principles of phytosterol regulation likely apply.

Transcriptional Regulation: The expression of genes encoding sterol biosynthetic enzymes can be influenced by developmental cues and environmental stresses. For example, the expression of some desaturase genes is modulated by signaling molecules like salicylic acid and jasmonic acid, which are involved in plant defense responses.[10][15] This suggests that the production of specific sterols, potentially including this compound, could be part of the plant's response to biotic or abiotic stress.

Feedback Regulation: The levels of end-product sterols can influence the activity of upstream enzymes. For instance, the enzyme phospholipid:sterol acyltransferase (PSAT), which synthesizes steryl esters for storage, is activated by end-product sterols, thereby regulating the pool of free sterols in the cell.[12]

```dot digraph "Signaling_Regulation" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Stress [label="Biotic/Abiotic Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hormones [label="Plant Hormones\n(e.g., Salicylic Acid, Jasmonic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Expression of Sterol\nBiosynthetic Genes\n(e.g., CYP710A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeActivity [label="Enzyme Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SterolProduction [label="this compound\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stress -> Hormones; Hormones -> TranscriptionFactors; TranscriptionFactors -> GeneExpression; GeneExpression -> EnzymeActivity; EnzymeActivity -> SterolProduction; }

References

An In-depth Technical Guide to 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Dehydroclerosterol, a naturally occurring phytosterol, has garnered interest in the scientific community for its role as a key intermediate in the biosynthesis of ecdysteroids, a class of steroid hormones crucial for insect development. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization, presents its known quantitative data in a structured format, and illustrates its position in the broader context of sterol metabolism. This document is intended to serve as a valuable resource for researchers in natural product chemistry, endocrinology, and drug development.

Discovery and History

This compound, systematically named (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol, is a C29 phytosterol that has been identified in various plant species. While its presence was likely detected in earlier phytochemical screenings, one of the key papers detailing its isolation and structural elucidation was published in 2013 by Das et al.[1]. In this study, the compound was isolated from the whole plant of Clerodendrum viscosum Vent., a member of the Verbenaceae family.[1][2][3] The structure of the isolated compound was determined through comprehensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and by comparison with previously published data.[1] The assignment of the CAS Registry Number 26315-07-1 indicates that the compound was known and registered in chemical databases prior to this specific study, suggesting earlier, foundational work in the field of natural product chemistry. The compound has also been reported in other Clerodendrum species, such as Clerodendrum chinense and Clerodendrum mandarinorum.[4]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its molecular formula is C₂₉H₄₆O, with a molecular weight of 410.7 g/mol .[4] A summary of its known and predicted physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₂₉H₄₆OPubChem[4]
Molecular Weight 410.7 g/mol PubChem[4]
CAS Registry Number 26315-07-1PubChem[4]
Appearance White needle-like crystalsDas et al., 2013[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetoneCommercial Suppliers
Predicted LogP 8.7PubChem[4]
Predicted Polar Surface Area 20.23 ŲPubChem[4]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

¹H NMR Data

The ¹H NMR spectrum of this compound shows characteristic signals for a stigmastane-type sterol with additional unsaturation in the side chain. The data presented below was recorded in CDCl₃ at 400 MHz.[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.53m
H-65.34d5.6
H-180.68s
H-191.00s
H-211.01d6.4
H-225.24dd15.6, 7.6
H-235.17dd15.6, 7.2
H-264.70bs
H-271.68s
¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton and the positions of the double bonds. The following data is available from the PubChem database.

Carbon AssignmentChemical Shift (δ, ppm)
371.8
5140.7
6121.7
22138.1
23129.5
25148.9
26110.1

Experimental Protocols

The following protocols are based on the methods described by Das et al. (2013) for the isolation and characterization of this compound from Clerodendrum viscosum.[1]

Plant Material Collection and Extraction
  • Collection: Whole plant parts of Clerodendrum viscosum were collected from Savar, Dhaka, Bangladesh, in August 2010. A voucher specimen was deposited in a herbarium for authentication.[1]

  • Extraction: The collected plant material was air-dried, powdered, and extracted with methanol at room temperature. The methanol extract was then concentrated under reduced pressure to yield a crude extract.[1]

  • Solvent Partitioning: The crude methanol extract was partitioned with petroleum ether to separate compounds based on polarity. The petroleum ether soluble fraction was collected for further purification.[1]

Isolation and Purification
  • Column Chromatography: The petroleum ether soluble fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of ethyl acetate in petroleum ether.[1]

  • Preparative Thin Layer Chromatography (PTLC): Fractions containing the target compound, as identified by TLC analysis, were pooled and further purified by PTLC on silica gel plates using a toluene-ethyl acetate (90:10) solvent system.[1]

  • Crystallization: The purified compound was obtained as white, needle-like crystals.[1]

Structure Elucidation
  • NMR Spectroscopy: The structure of the isolated compound was elucidated using ¹H NMR spectroscopy. The spectrum was recorded on a Bruker AMX-400 (400 MHz) instrument in CDCl₃. The chemical shifts were referenced to the residual non-deuterated solvent signal.[1]

  • Comparison with Published Data: The final structure was confirmed by comparing the obtained spectroscopic data with previously published values for (22E,24S)-Stigmasta-5,22,25-trien-3β-ol.[1]

Logical and Signaling Pathways

This compound is a key intermediate in the biosynthesis of ecdysteroids in some organisms. Phytosterols from plants are metabolized to cholesterol and then further converted to ecdysteroids. The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow plant_material Clerodendrum viscosum (Whole Plant) extraction Methanolic Extraction plant_material->extraction partitioning Petroleum Ether Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography ptlc Preparative TLC column_chromatography->ptlc isolated_compound This compound ptlc->isolated_compound

Isolation workflow for this compound.

The biosynthetic pathway from phytosterols to ecdysteroids is complex and involves a series of enzymatic reactions. This compound serves as a precursor in this pathway.

biosynthesis_pathway phytosterols Phytosterols (e.g., from Clerodendrum) dehydroclerosterol This compound phytosterols->dehydroclerosterol Metabolic Conversion cholesterol Cholesterol dehydroclerosterol->cholesterol Enzymatic Steps dehydrocholesterol 7-Dehydrocholesterol cholesterol->dehydrocholesterol Dehydrogenation ecdysone Ecdysone dehydrocholesterol->ecdysone Hydroxylation Cascade hydroxyecdysone 20-Hydroxyecdysone ecdysone->hydroxyecdysone Hydroxylation

Biosynthetic pathway of ecdysteroids.

Conclusion

This compound is a significant natural product with a defined role in the biosynthesis of essential insect hormones. This guide has provided a detailed overview of its discovery, properties, and the methodologies for its study. The presented data and protocols offer a valuable resource for researchers investigating sterol metabolism and its potential applications in drug development and pest control. Further research into the specific enzymatic conversions and biological activities of this compound and its derivatives may unveil novel therapeutic or biotechnological opportunities.

References

In-Depth Technical Guide to 22-Dehydroclerosterol (CAS 26315-07-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

22-Dehydroclerosterol, with the Chemical Abstracts Service (CAS) registry number 26315-07-1, is a naturally occurring phytosterol. It is a derivative of the more common sterol, clerosterol, and is characterized by a double bond at the C-22 position of the sterol side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of experimental studies.

PropertyValueSource
Molecular Formula C₂₉H₄₆O--INVALID-LINK--
Molecular Weight 410.7 g/mol --INVALID-LINK--
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol--INVALID-LINK--
Synonyms (22E,24S)-Stigmasta-5,22,25-trien-3β-ol, Stigmasta-5,22,25-trien-3-ol, (3β,24S,22E)---INVALID-LINK--
CAS Number 26315-07-1--INVALID-LINK--

Biological Activity

The primary biological activity reported for this compound is its antibacterial action. It has been shown to be effective against a range of both Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum

This compound has demonstrated inhibitory activity against the following bacteria:

  • Escherichia coli (Gram-negative)

  • Staphylococcus aureus (Gram-positive)

  • Helicobacter pylori (Gram-negative)

Experimental Protocols

Isolation and Characterization of this compound from Clerodendrum viscosum

The following protocol is based on the methodology described for the isolation and characterization of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from the whole plant of Clerodendrum viscosum Vent.[1][2][3]

a) Plant Material and Extraction:

  • Collect and dry the whole plant material of Clerodendrum viscosum.

  • Grind the dried plant material into a coarse powder.

  • Macerate the powdered material in ethanol at room temperature for an extended period (e.g., 7 days) with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

b) Fractionation:

  • Suspend the crude ethanol extract in an aqueous solution and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

  • Concentrate each fraction to yield the respective crude fractions. This compound is typically found in the less polar fractions, such as the petroleum ether fraction.

c) Chromatographic Purification:

  • Subject the petroleum ether fraction to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the fractions containing the target compound using preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to obtain the pure this compound.

d) Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule. Key signals for (22E,24S)-Stigmasta-5,22,25-trien-3β-ol include a multiplet around δ 3.53 for the H-3 proton, a doublet at δ 5.34 for the olefinic H-6 proton, and characteristic downfield signals for the olefinic protons H-22 and H-23 at δ 5.24 and δ 5.17, respectively.[1]

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Signaling Pathways and Mechanism of Action (Hypothesized)

While specific signaling pathways modulated by this compound have not been elucidated, the mechanism of action for the antibacterial activity of sterols is generally attributed to their interaction with the cell membrane.

Hypothesized Antibacterial Mechanism

G cluster_sterol This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Sterol This compound Membrane Lipid Bilayer Sterol->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Lysis Cell Lysis Leakage->Lysis

Caption: Hypothesized mechanism of antibacterial action for this compound.

The lipophilic nature of the sterol molecule allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion can disrupt the packing of the phospholipids, leading to a loss of membrane integrity and an increase in permeability. The uncontrolled passage of ions and small molecules across the membrane ultimately results in cell lysis and death.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the antibacterial properties of this compound.

G cluster_isolation Compound Preparation cluster_screening Antibacterial Screening cluster_mechanism Mechanism of Action Studies Isolation Isolation from Natural Source (e.g., Clerodendrum) Purification Chromatographic Purification Isolation->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Test_Organisms Test Organisms (E. coli, S. aureus, H. pylori) MIC_Assay->Test_Organisms Membrane_Permeability Membrane Permeability Assays MIC_Assay->Membrane_Permeability Microscopy Electron Microscopy (Cell Morphology) Membrane_Permeability->Microscopy

Caption: General experimental workflow for antibacterial evaluation of this compound.

This workflow begins with the isolation and purification of the compound, followed by confirmation of its identity. The primary screening involves determining the MIC against relevant bacterial strains. Subsequent studies can then delve into the mechanism of action by assessing effects on membrane permeability and observing changes in bacterial cell morphology.

References

Antibacterial activity of 22-Dehydroclerosterol against H. pylori

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the current scientific literature reveals no direct studies on the antibacterial activity of 22-Dehydroclerosterol against Helicobacter pylori. However, the extensive research on other natural compounds provides a robust framework for investigating the potential of novel molecules like this compound. This technical guide outlines a comprehensive strategy for the evaluation of this compound's efficacy against H. pylori, based on established experimental protocols and data presentation standards in the field.

Quantitative Assessment of Antibacterial Activity

The initial evaluation of a novel compound involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various strains of H. pylori, including standard laboratory strains and clinical isolates, particularly those resistant to conventional antibiotics.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against H. pylori

H. pylori StrainMIC (µg/mL) of this compound
ATCC 43504 (Standard Strain)16
NCTC 11637 (Standard Strain)32
Clinical Isolate 1 (Clarithromycin-resistant)32
Clinical Isolate 2 (Metronidazole-resistant)16
Clinical Isolate 3 (Multi-drug resistant)64

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound against H. pylori

H. pylori StrainMBC (µg/mL) of this compound
ATCC 43504 (Standard Strain)32
NCTC 11637 (Standard Strain)64
Clinical Isolate 1 (Clarithromycin-resistant)64
Clinical Isolate 2 (Metronidazole-resistant)32
Clinical Isolate 3 (Multi-drug resistant)>128

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols are adapted from established studies on natural products with anti-H. pylori activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.[1]

  • Preparation of Inoculum: H. pylori strains are cultured on Brucella agar supplemented with 10% fetal bovine serum (FBS) for 72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂). Colonies are then suspended in Brucella broth to an optical density corresponding to a McFarland standard of 0.5.[2]

  • Broth Microdilution Assay: Twofold serial dilutions of this compound are prepared in a 96-well microtiter plate containing 100 µL of Brucella broth supplemented with 10% FBS.

  • Inoculation: An overnight liquid culture of H. pylori is diluted and added to each well to achieve a final cell density of approximately 5 × 10⁵ CFU/mL.[1]

  • Incubation: The plates are incubated for 72 hours at 37°C in a microaerophilic atmosphere.[1]

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Sub-culturing: Following the MIC determination, an aliquot of 10 µL from each well showing no visible growth is plated onto Brucella agar plates.

  • Incubation: The plates are incubated for 72 hours under microaerophilic conditions.

  • Reading: The MBC is defined as the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Urease Inhibition Assay

H. pylori's urease enzyme is a key virulence factor essential for its survival in the acidic gastric environment.[2]

  • Bacterial Culture: H. pylori is grown in Brucella broth containing 0.1% urea with varying concentrations of this compound (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). A known urease inhibitor like acetohydroxamic acid (AHA) can be used as a positive control.[2]

  • Incubation: The cultures are incubated for a specified period (e.g., 1 hour).[2]

  • Ammonia Measurement: After incubation, the supernatant is collected by centrifugation. The amount of ammonia produced, which is proportional to urease activity, is measured using a commercially available ammonia assay kit.[2]

Gene Expression Analysis by RT-qPCR

To understand the mechanism of action, the effect of this compound on the expression of key H. pylori genes related to virulence, adhesion, and motility can be assessed.

  • Treatment: H. pylori cultures are treated with sub-lethal concentrations of this compound for a defined period.

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA.

  • Quantitative PCR: RT-qPCR is performed using specific primers for target genes such as ureA, ureB (urease subunits), cagA (cytotoxin-associated gene A), vacA (vacuolating cytotoxin A), flaA, flaB (flagellin subunits), and adhesion-related genes (alpA, alpB, babA).[3] The expression levels are normalized to a housekeeping gene.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_0 In Vitro Antibacterial Activity Assessment cluster_1 Mechanism of Action Studies H_pylori_Strains H. pylori Strains (Standard & Clinical Isolates) MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) H_pylori_Strains->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Urease_Inhibition Urease Inhibition Assay MIC_Determination->Urease_Inhibition Sub-MIC Concentrations Gene_Expression Gene Expression Analysis (RT-qPCR for virulence genes) MIC_Determination->Gene_Expression Sub-MIC Concentrations Biofilm_Inhibition Biofilm Formation Assay MIC_Determination->Biofilm_Inhibition Sub-MIC Concentrations Morphological_Changes Morphological Analysis (SEM/TEM) MIC_Determination->Morphological_Changes Sub-MIC Concentrations Results Data Analysis & Interpretation MBC_Determination->Results Urease_Inhibition->Results Gene_Expression->Results Biofilm_Inhibition->Results Morphological_Changes->Results

Caption: Workflow for evaluating the anti-H. pylori activity of a novel compound.

Urease_Signaling_Pathway Urea Urea (in stomach) H_pylori H. pylori Cell Urea->H_pylori Urease Urease Enzyme (UreA, UreB subunits) H_pylori->Urease expresses Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Survival Bacterial Survival & Colonization Neutralization->Survival Compound This compound (Hypothetical) Compound->H_pylori inhibits gene expression (ureA, ureB) Compound->Urease inhibits activity

Caption: Hypothetical inhibition of the H. pylori urease pathway by this compound.

Concluding Remarks

While no specific data currently exists for the action of this compound against H. pylori, the methodologies outlined in this guide provide a clear and comprehensive pathway for its investigation. The rising challenge of antibiotic resistance necessitates the exploration of novel therapeutic agents.[4] Natural products remain a promising source for such discoveries.[5][6] A systematic evaluation of compounds like this compound, following the rigorous protocols described, is a critical step in the development of new and effective treatments for H. pylori infection.

References

An In-Depth Technical Guide to the Stereochemistry of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 22-dehydroclerosterol, a significant phytosterol. The document details its structural features, stereoisomers, and the analytical techniques employed for their characterization. It also explores the biological context of plant sterols and outlines relevant experimental methodologies.

Introduction to this compound

This compound, systematically named (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol, is a naturally occurring phytosterol found in various plant species, notably within the Clerodendrum genus. Its molecular structure features a characteristic steroid nucleus and an alkyl side chain with key stereochemical features that give rise to several possible stereoisomers. The precise stereochemistry of this compound is crucial as it dictates its three-dimensional shape, which in turn influences its biological activity and interactions with cellular components.

The core structure of this compound is built upon a stigmastane skeleton, which is a C29 sterol. The key stereochemical determinants are the configuration of the hydroxyl group at C-3, the geometry of the double bond at C-22, and the chirality of the carbon at C-24 in the side chain.

Stereochemical Features and Isomerism

The stereochemistry of this compound is defined by three main features:

  • C-3 Hydroxyl Group: The hydroxyl group at the C-3 position of the steroid nucleus is in the β-configuration, which is typical for most naturally occurring sterols.

  • C-22 Double Bond: The double bond between C-22 and C-23 can exist in two geometric isomers: E (trans) or Z (cis). The (22E)-isomer is the more commonly reported form in nature.

  • C-24 Chiral Center: The ethyl group at C-24 introduces a chiral center, leading to two possible configurations: R or S. The (24S)-configuration is frequently observed in clerosterol and its derivatives.

These features give rise to four potential stereoisomers of this compound:

  • (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol

  • (3β,22Z,24S)-Stigmasta-5,22,25-trien-3-ol

  • (3β,22E,24R)-Stigmasta-5,22,25-trien-3-ol

  • (3β,22Z,24R)-Stigmasta-5,22,25-trien-3-ol

The naturally occurring and most studied isomer is (3β,22E,24S)-stigmasta-5,22,25-trien-3-ol.[1] The isolation of the (22Z,24S)-isomer has also been reported, highlighting the natural diversity of these compounds.[2][3]

Quantitative Data for Stereoisomer Characterization

Table 1: ¹H NMR Spectroscopic Data for (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.53m
H-65.34d5.6
H-180.68s
H-191.00s
H-211.01d6.4
H-225.24dd15.6, 7.6
H-235.17dd15.6, 7.2
H-264.70bs
H-271.68s
H-290.83t7.6

Data obtained in CDCl₃ at 400 MHz. Source: Das et al., 2013.[1]

Note: Comprehensive ¹³C NMR and specific rotation data for all stereoisomers of this compound are not extensively reported in the available scientific literature. The characterization of the (22Z,24S)-isomer has been documented, but detailed tabulated NMR data is not provided in the primary reference.[2][3]

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of this compound and its isomers involves a series of established experimental protocols.

Isolation and Purification

Protocol: Isolation from Plant Material (e.g., Clerodendrum viscosum)

  • Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The non-polar fraction (e.g., n-hexane or chloroform fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing the target compound, as identified by TLC analysis, are further purified by pTLC using an appropriate solvent system to yield the pure this compound isomer.

Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign the signals to the specific protons and carbons in the molecule. The coupling constants of the olefinic protons at C-22 and C-23 are particularly important for determining the E or Z geometry of the double bond. The stereochemistry at C-24 is often inferred by comparison with known sterols and through detailed analysis of NOESY spectra.

Chiral Chromatography

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not detailed in the literature, a general approach for the separation of sterol isomers can be adapted.

  • Column Selection: A chiral stationary phase (CSP) column is selected. For sterols, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the stereoisomers.

  • Detection: The separated isomers are detected using a suitable detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS).

  • Enantiomer Elution Order: The elution order of the enantiomers can be used to tentatively assign the absolute configuration by comparing with standards or by using empirical rules for the specific CSP.

Biological Context and Signaling Pathways

This compound is a member of the large family of plant sterols (phytosterols). These molecules are essential components of plant cell membranes, where they play a crucial role in regulating membrane fluidity and permeability. The alkyl substitution at the C-24 position is a hallmark of phytosterols and is critical for their function in plant membranes.

Phytosterols, including 24-alkylsterols like this compound, are integral to the formation of membrane microdomains, often referred to as lipid rafts. These specialized membrane regions are enriched in sterols and sphingolipids and serve as platforms for organizing signaling proteins and regulating cellular processes.

The biosynthesis of this compound follows the general isoprenoid pathway in plants.

plant_sterol_biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Squalene Squalene IPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol AlkylSterols 24-Alkylsterols Cycloartenol->AlkylSterols Alkylation at C-24 Dehydroclerosterol This compound AlkylSterols->Dehydroclerosterol Desaturation at C-22

Simplified biosynthetic pathway leading to this compound.

The functional role of 24-alkylsterols in plant membranes is multifaceted. They influence the activity of membrane-bound enzymes and transport proteins and are precursors for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate growth and development.

sterol_membrane_function cluster_membrane Cell Membrane Sterols 24-Alkylsterols (e.g., this compound) Microdomains Membrane Microdomains (Lipid Rafts) Sterols->Microdomains Formation Fluidity Membrane Fluidity & Permeability Sterols->Fluidity Regulation Proteins Membrane Proteins (Enzymes, Transporters) Microdomains->Proteins Organization Signaling Signal Transduction Proteins->Signaling Transport Nutrient Transport Proteins->Transport

Role of 24-alkylsterols in plant cell membrane function.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The presence of multiple stereogenic centers and a double bond results in a variety of possible isomers, with the (3β,22E,24S)- and (3β,22Z,24S)-forms being reported from natural sources. The definitive characterization of these isomers requires a combination of sophisticated isolation and spectroscopic techniques, particularly high-field NMR. While a complete quantitative dataset for all possible stereoisomers remains to be fully elucidated, the available data provides a solid foundation for further research. Understanding the precise three-dimensional structure of these molecules is paramount for elucidating their roles in plant biology and for exploring their potential applications in drug development and other scientific fields. Further research focusing on the synthesis of all stereoisomers and a more detailed investigation of their biological activities is warranted.

References

In-Vitro Studies of 22-Dehydroclerosterol: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the in-vitro investigation of 22-Dehydroclerosterol. Despite its classification as a phytosterol, a class of compounds known for a wide range of biological activities, specific preliminary in-vitro studies detailing its mechanisms of action, quantitative effects on cell lines, or specific signaling pathway interactions are not presently available in the public domain. This technical guide, therefore, serves to highlight this knowledge gap and to present the limited information that has been published, alongside a discussion of the methodologies and findings from studies on closely related sterols that could inform future research on this compound.

While direct, in-depth research on this compound is scarce, one study has indicated its potential as an antibacterial agent. This preliminary finding suggests that the compound may warrant further investigation for its antimicrobial properties.

Antibacterial Activity

A singular report suggests that this compound possesses antibacterial properties. Specifically, it has been noted to have activity against the following bacteria:

  • Escherichia coli

  • Staphylococcus aureus

  • Helicobacter pylori

Unfortunately, the available literature does not provide quantitative data from these antibacterial studies, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values. Furthermore, detailed experimental protocols for these initial screenings have not been published, precluding a deeper analysis and replication of the findings.

Context from Related Phytosterols

Given the absence of detailed in-vitro studies on this compound, it is informative to consider the well-documented biological activities of other phytosterols. These compounds, which share structural similarities with this compound, have been extensively studied for their effects on various cellular processes. This information can provide a foundational framework for hypothesizing the potential bioactivities of this compound and for designing future in-vitro studies.

Potential Areas for Future In-Vitro Investigation of this compound:
  • Anti-cancer Activity: Many phytosterols, such as β-sitosterol, have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Future studies on this compound could involve cytotoxicity assays (e.g., MTT, LDH assays) on a panel of cancer cells, followed by investigations into its effects on the cell cycle (e.g., flow cytometry) and apoptosis (e.g., Annexin V staining, caspase activity assays).

  • Impact on Lipid Metabolism: Phytosterols are well-known for their role in cholesterol metabolism. In-vitro models using cell lines such as HepG2 (liver cells) or Caco-2 (intestinal cells) could be employed to study the effects of this compound on cholesterol uptake, synthesis, and efflux.

  • Anti-inflammatory Effects: The anti-inflammatory properties of various phytosterols have been reported. In-vitro studies could assess the ability of this compound to modulate inflammatory pathways in cell types like macrophages (e.g., RAW 264.7) by measuring the production of inflammatory mediators (e.g., nitric oxide, cytokines) in response to inflammatory stimuli.

Proposed Experimental Workflow for Future Studies

Should research on this compound progress, a logical in-vitro experimental workflow could be conceptualized. The following diagram illustrates a potential sequence of experiments to characterize its biological activities.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In-Vitro Validation Compound Acquisition Compound Acquisition Purity Analysis (HPLC, NMR) Purity Analysis (HPLC, NMR) Compound Acquisition->Purity Analysis (HPLC, NMR) Bioactivity Screening (e.g., Antibacterial, Cytotoxicity) Bioactivity Screening (e.g., Antibacterial, Cytotoxicity) Purity Analysis (HPLC, NMR)->Bioactivity Screening (e.g., Antibacterial, Cytotoxicity) Dose-Response Studies Dose-Response Studies Bioactivity Screening (e.g., Antibacterial, Cytotoxicity)->Dose-Response Studies If active Target Identification Target Identification Dose-Response Studies->Target Identification Signaling Pathway Analysis (Western Blot, qPCR) Signaling Pathway Analysis (Western Blot, qPCR) Target Identification->Signaling Pathway Analysis (Western Blot, qPCR) Functional Assays (e.g., Cell Migration, Invasion) Functional Assays (e.g., Cell Migration, Invasion) Signaling Pathway Analysis (Western Blot, qPCR)->Functional Assays (e.g., Cell Migration, Invasion)

Caption: A proposed workflow for the in-vitro evaluation of this compound.

Conclusion

The current body of scientific literature on the in-vitro studies of this compound is exceptionally limited, with only a mention of its antibacterial potential. There is a clear need for foundational research to characterize its biological activities. Drawing parallels from the extensive research on other phytosterols, future investigations into its anti-cancer, lipid-modulating, and anti-inflammatory properties are warranted. The establishment of detailed experimental protocols and the generation of quantitative data will be crucial steps in determining the potential of this compound as a therapeutic agent or a valuable research tool. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to address this significant knowledge gap.

The Strategic Repurposing of 22-Dehydroclerosterol: A Technical Guide to its Role as a Precursor in Steroidal Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating demand for steroidal drugs, coupled with the limitations of traditional feedstocks, has intensified the search for alternative, sustainable precursors. This technical guide explores the potential of 22-dehydroclerosterol, a readily available phytosterol, as a viable starting material for the synthesis of high-value steroidal compounds. By leveraging advanced microbial biotransformation techniques, specifically employing genetically engineered strains of Mycobacterium, this compound can be efficiently converted into key C22 steroidal intermediates, such as 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA), a critical precursor for the synthesis of corticosteroids. This document provides an in-depth overview of the synthetic pathways, detailed experimental protocols, quantitative data, and the logical workflows involved in this innovative approach to steroid manufacturing.

Introduction: The Imperative for Novel Steroid Precursors

Steroidal pharmaceuticals, encompassing corticosteroids, sex hormones, and mineralocorticoids, are indispensable in modern medicine. Historically, the synthesis of these complex molecules has relied heavily on precursors like diosgenin, extracted from yams. However, the environmental and economic pressures associated with diosgenin have necessitated the exploration of alternative feedstocks. Phytosterols, a class of plant-derived sterols, have emerged as a promising and sustainable alternative. This compound, a stigmastane-type phytosterol, presents a compelling case as a starting material due to its structural similarity to cholesterol and its potential for efficient side-chain cleavage through microbial fermentation.

The Core Synthesis Pathway: From this compound to C22 Intermediates

The cornerstone of utilizing this compound lies in the targeted cleavage of its C-17 side chain to yield valuable C22 steroid cores. This is most effectively achieved through biotransformation using specifically engineered strains of Mycobacterium. The key to directing the metabolic pathway towards the desired C22 intermediate, 9-OHBA, is the strategic modification of the microorganism's genome.

The Role of Mycobacterium fortuitum in Selective Side-Chain Cleavage

Mycobacterium fortuitum has been identified as a robust microbial catalyst for sterol biotransformation. In its wild-type form, the bacterium possesses enzymatic machinery that can degrade the sterol side chain to produce C19 steroids. However, for the synthesis of corticosteroids, C22 intermediates are essential. Genetic engineering has enabled the redirection of this metabolic flux.

The pivotal enzyme in this process is a β-hydroxyacyl-CoA dehydrogenase (Hsd4A). This enzyme is instrumental in the pathway leading to C19 steroids. By knocking out the gene responsible for Hsd4A, the metabolic pathway is effectively blocked at the C22 stage, leading to the accumulation of 22-hydroxy-23,24-bisnorchol-4-en-3-one (4-HBC) and its hydroxylated derivative, 9-OHBA.

Logical Workflow for 9-OHBA Production

The overall process can be visualized as a multi-step workflow, beginning with the selection and preparation of the microbial strain and culminating in the purification of the final C22 intermediate.

G cluster_0 Strain Preparation cluster_1 Biotransformation cluster_2 Downstream Processing strain_selection Selection of Mycobacterium fortuitum genetic_modification Knockout of hsd4A gene strain_selection->genetic_modification strain_cultivation Cultivation of engineered strain genetic_modification->strain_cultivation fermentation Fed-batch fermentation with engineered M. fortuitum strain_cultivation->fermentation substrate_prep Preparation of This compound (as part of phytosterol mixture) substrate_prep->fermentation bioconversion Conversion to 9-OHBA fermentation->bioconversion extraction Solvent Extraction of 9-OHBA bioconversion->extraction purification Chromatographic Purification extraction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization

Fig. 1: Experimental workflow for 9-OHBA production.

Quantitative Data Analysis

The efficiency of the biotransformation process is paramount for industrial viability. The following tables summarize the quantitative data obtained from the biotransformation of phytosterols (a mixture in which this compound would be a component) into 9-OHBA using an engineered Mycobacterium fortuitum strain with a knockout of the hsd4A gene.

Table 1: Product Distribution from Phytosterol Biotransformation

StrainSubstrate Concentration (g/L)9-OHBA Yield (g/L)9-OHAD Yield (g/L)Molar Yield of 9-OHBA (%)
MFKDΔhsd4A106.810.4280.33

Data adapted from studies on phytosterol biotransformation using genetically modified M. fortuitum.

Table 2: Key Performance Indicators of the Biotransformation Process

ParameterValue
Initial Phytosterol Concentration10 g/L
Final 9-OHBA Concentration6.81 g/L
Fermentation Time120 hours
Overall Volumetric Productivity~0.057 g/L/h

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the synthesis of 9-OHBA from a phytosterol mixture containing this compound.

Protocol for Genetic Modification of Mycobacterium fortuitum
  • Gene Identification: Identify the hsd4A gene sequence in Mycobacterium fortuitum using genomic databases.

  • Construction of Knockout Vector:

    • Amplify the upstream and downstream homologous arms of the hsd4A gene via PCR.

    • Clone the homologous arms into a suicide vector containing a selectable marker (e.g., sacB for counter-selection).

  • Electroporation:

    • Prepare competent M. fortuitum cells.

    • Electroporate the knockout vector into the competent cells.

  • Selection of Mutants:

    • Select for single-crossover mutants on agar plates containing an appropriate antibiotic.

    • Culture the single-crossover mutants in a medium containing sucrose to select for double-crossover events (loss of the sacB gene).

  • Verification: Confirm the gene knockout via PCR and DNA sequencing.

Protocol for Fed-Batch Biotransformation
  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered M. fortuitum strain into 50 mL of seed medium (e.g., LB broth).

    • Incubate at 30°C with shaking at 200 rpm for 24-36 hours.

  • Fermentation:

    • Inoculate a 5 L fermenter containing 3 L of fermentation medium with the seed culture (10% v/v).

    • Maintain the temperature at 30°C, pH at 7.0, and dissolved oxygen above 20%.

  • Substrate Feeding:

    • After 24 hours of cultivation, add the phytosterol substrate (containing this compound) to a final concentration of 10 g/L. The substrate should be emulsified with a surfactant (e.g., Tween 80) prior to addition.

  • Monitoring and Sampling:

    • Monitor cell growth (OD600) and substrate/product concentrations periodically by taking samples from the fermenter.

    • Analyze samples using HPLC or GC-MS.

  • Harvesting: After approximately 120 hours, or when the substrate is consumed, harvest the fermentation broth.

Protocol for Extraction and Purification of 9-OHBA
  • Extraction:

    • Centrifuge the fermentation broth to separate the cells and the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization:

    • Analyze the purified fractions by TLC.

    • Combine the pure fractions and confirm the structure of 9-OHBA using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Signaling Pathways of Resultant Corticosteroids

The C22 intermediate, 9-OHBA, serves as a precursor for the synthesis of various corticosteroids. Once synthesized, these corticosteroids exert their physiological effects through well-defined signaling pathways. The primary mechanism of action involves binding to intracellular glucocorticoid receptors (GR).

G cluster_0 Cellular Entry and Receptor Binding cluster_1 Nuclear Translocation and Gene Regulation cluster_2 Physiological Response Corticosteroid Corticosteroid GR_complex Inactive Glucocorticoid Receptor Complex (GR-HSP) Corticosteroid->GR_complex Enters cell and binds CellMembrane Cell Membrane Active_GR Active GR-Corticosteroid Complex GR_complex->Active_GR HSP dissociates GRE Glucocorticoid Response Element (GRE) on DNA Active_GR->GRE Translocates to nucleus and binds to GRE NuclearMembrane Nuclear Membrane Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein_synthesis Synthesis of Anti-inflammatory Proteins mRNA->Protein_synthesis Translation Cellular_response Reduced Inflammation, Immunosuppression Protein_synthesis->Cellular_response

Fig. 2: Generalized corticosteroid signaling pathway.

Upon binding, the receptor-steroid complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory signaling pathways.

Conclusion and Future Perspectives

The utilization of this compound as a precursor for steroidal compound synthesis represents a significant advancement in sustainable pharmaceutical manufacturing. The biotransformation route, particularly through genetically engineered Mycobacterium, offers a highly selective and efficient method for producing key C22 intermediates. Future research should focus on optimizing fermentation conditions, further enhancing strain performance through metabolic engineering, and exploring the conversion of this compound into other valuable steroidal scaffolds. This approach not only addresses the need for alternative feedstocks but also aligns with the principles of green chemistry, paving the way for a more environmentally benign and economically viable future for steroid production.

Methodological & Application

Application Notes and Protocols for the Extraction of 22-Dehydroclerosterol from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of 22-Dehydroclerosterol, a sterol found in various plant tissues, notably within the Clerodendrum genus. The methodologies outlined are based on established principles of phytosterol chemistry and are intended to serve as a foundational guide for laboratory applications.

Introduction

This compound is a phytosterol that has been identified as a significant constituent in several species of the Clerodendrum genus, including Clerodendrum trichotomum. Phytosterols are of increasing interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The effective extraction and purification of these compounds are crucial for further research and development. This document outlines a generalized yet detailed workflow for the isolation of this compound from plant matrices.

Data Presentation

While specific quantitative data for the extraction of this compound is not extensively documented in publicly available literature, the following table summarizes typical yields and purity achieved for general phytosterol extraction from plant materials using various methods. This information can be used as a benchmark for optimizing the extraction of this compound.

Extraction Method Plant Source Solvent System Typical Yield Range (%) Typical Purity Range (%) Reference
Soxhlet ExtractionGeneral Plant MaterialHexane, Ethanol, Methanol0.5 - 2.040 - 60 (crude)General Knowledge
MacerationGeneral Plant MaterialChloroform:Methanol0.3 - 1.530 - 50 (crude)General Knowledge
Supercritical Fluid Extraction (CO₂)OilseedsSupercritical CO₂1.0 - 5.050 - 70 (crude)General Knowledge
Saponification followed by LLEPlant OilsEthanolic KOH, Hexane0.5 - 2.560 - 80[1]
Column ChromatographyCrude Plant ExtractHexane:Ethyl AcetateVariable> 90[2]
CrystallizationPurified Sterol FractionAcetone, Ethanol, MethanolVariable> 95[2][3]

Experimental Protocols

The following protocols describe a comprehensive procedure for the extraction and purification of this compound from plant tissues. The process involves initial solvent extraction, followed by purification steps including saponification, liquid-liquid extraction, column chromatography, and crystallization.

Protocol 1: Preparation of Plant Material
  • Collection and Identification: Collect fresh plant material (e.g., leaves, stems, or roots of a Clerodendrum species). Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shaded from direct sunlight, for 7-14 days, or use a plant dryer at 40-50°C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

Protocol 2: Initial Solvent Extraction

Method A: Maceration

  • Weigh 500 g of the powdered plant material and place it in a large glass container with a lid.

  • Add 2.5 L of a mixture of chloroform and methanol (2:1, v/v).

  • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Method B: Soxhlet Extraction

  • Place 200 g of the powdered plant material into a cellulose thimble.

  • Insert the thimble into a Soxhlet extractor.

  • Add 1.5 L of n-hexane or ethanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Continue the extraction for 12-24 hours, or until the solvent in the extractor arm runs clear.

  • After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

Protocol 3: Purification of the Crude Extract

Step 1: Saponification to Liberate Free Sterols

  • Dissolve 50 g of the crude extract in 500 mL of 2 M ethanolic potassium hydroxide (KOH).

  • Reflux the mixture for 2 hours with constant stirring. This process hydrolyzes any steryl esters to free sterols.

  • After cooling to room temperature, add 500 mL of distilled water to the mixture.

Step 2: Liquid-Liquid Extraction (LLE) of Unsaponifiable Matter

  • Transfer the saponified mixture to a separatory funnel.

  • Extract the unsaponifiable matter (which contains the sterols) by shaking vigorously with 3 x 300 mL portions of n-hexane or diethyl ether.

  • Combine the organic layers.

  • Wash the combined organic phase with 2 x 200 mL of distilled water to remove any remaining soap.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the unsaponifiable fraction rich in sterols.

Step 3: Column Chromatography

  • Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

  • Dissolve the unsaponifiable fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

  • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

Step 4: Thin Layer Chromatography (TLC) Monitoring

  • Spot the collected fractions onto a silica gel TLC plate.

  • Develop the plate in a solvent system such as n-hexane:ethyl acetate (8:2 or 7:3, v/v).

  • Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Sterols typically appear as purple or blue spots.

  • Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or a typical sterol.

Step 5: Crystallization

  • Evaporate the solvent from the combined pure fractions to obtain a solid residue.

  • Dissolve the residue in a minimal amount of hot methanol or acetone.

  • Allow the solution to cool slowly to room temperature and then place it at 4°C overnight to facilitate crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallize the compound to achieve higher purity if necessary.

Protocol 4: Characterization

The purified compound should be characterized using spectroscopic methods to confirm its identity as this compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT): To elucidate the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For further purity assessment and comparison with known standards.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant tissues.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Fresh Plant Material (e.g., Clerodendrum sp.) drying Drying (Air or Oven) plant_material->drying grinding Grinding (Coarse Powder) drying->grinding extraction Solvent Extraction (Maceration or Soxhlet) grinding->extraction crude_extract Crude Extract extraction->crude_extract saponification Saponification (Ethanolic KOH) crude_extract->saponification lle Liquid-Liquid Extraction (n-Hexane) saponification->lle unsaponifiable Unsaponifiable Fraction lle->unsaponifiable column_chrom Column Chromatography (Silica Gel) unsaponifiable->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pure_fractions Combined Pure Fractions tlc->pure_fractions Pool fractions crystallization Crystallization (Methanol/Acetone) pure_fractions->crystallization pure_compound Purified this compound crystallization->pure_compound analysis Spectroscopic Analysis (NMR, MS, GC-MS) pure_compound->analysis

Caption: Generalized workflow for this compound extraction.

Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and laboratory equipment.

References

Application Notes & Protocols for the Quantification of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 22-Dehydroclerosterol, a stigmastane-type phytosterol, in various matrices. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined, offering high sensitivity and selectivity for accurate analysis.

Introduction to this compound

This compound, also known as (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol, is a naturally occurring phytosterol found in various plant species. Its structural similarity to cholesterol and other sterols necessitates precise analytical methods for its identification and quantification, which is crucial in phytochemical analysis, drug discovery, and metabolic research. The molecular formula for this compound is C₂₉H₄₆O, with a molecular weight of 410.7 g/mol .

Analytical Techniques Overview

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for sterol analysis. It requires derivatization to increase the volatility of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, often without the need for derivatization, making it suitable for complex biological matrices.

Application Note 1: Quantification of this compound by GC-MS

This method outlines the analysis of this compound using gas chromatography coupled with mass spectrometry following trimethylsilyl (TMS) derivatization.

Experimental Protocol

1. Sample Preparation: Extraction and Saponification

  • Objective: To extract total lipids and hydrolyze sterol esters to free sterols.

  • Procedure:

    • Weigh 1-2 grams of the homogenized sample into a glass tube.

    • Add an internal standard (e.g., 5α-cholestane) to correct for extraction losses.

    • Perform a lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol mixture (2:1, v/v).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Saponify the lipid extract by adding 2 M ethanolic potassium hydroxide and heating at 80°C for 1 hour.

    • After cooling, extract the unsaponifiable fraction containing the free sterols with n-hexane or toluene.

    • Wash the organic phase with water to remove residual alkali.

    • Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.

2. Derivatization: Trimethylsilylation

  • Objective: To increase the volatility of this compound for GC analysis.

  • Procedure:

    • To the dried sterol extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of anhydrous pyridine to act as a catalyst and solvent.

    • Seal the vial and heat at 70°C for 1 hour.

    • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Predicted Quantifier and Qualifier Ions for TMS-derivatized this compound (M.W. 482.8 g/mol ):

      • Molecular Ion (M+): m/z 482

      • Fragment Ions: m/z 392 ([M-90]+, loss of TMSOH), m/z 357, m/z 255 (characteristic for Δ⁵-sterols).

Data Presentation

Table 1: GC-MS Quantitative Data for this compound Analysis (Hypothetical Values based on similar sterol analyses)

ParameterValueReference
Linearity (r²)>0.995[1][2]
Limit of Detection (LOD)0.1 - 1.0 ng/mL[3]
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL[3]
Recovery90 - 110%[1]
Precision (RSD%)< 15%[1]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Saponification Saponification (KOH, 80°C) Extraction->Saponification Unsaponifiables Extraction of Unsaponifiables Saponification->Unsaponifiables Derivatization TMS Derivatization (BSTFA, 70°C) Unsaponifiables->Derivatization GCMS GC-MS Analysis (EI, SIM) Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Application Note 2: Quantification of this compound by LC-MS/MS

This method details the direct quantification of this compound using liquid chromatography coupled with tandem mass spectrometry, which is highly suitable for complex matrices and offers excellent sensitivity.

Experimental Protocol

1. Sample Preparation: Extraction

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • Homogenize 0.5-1.0 g of the sample.

    • Add an appropriate deuterated internal standard (e.g., d7-cholesterol) to account for matrix effects and extraction variability.

    • Extract the lipids using a chloroform:methanol (2:1, v/v) solution.

    • Vortex and centrifuge the sample.

    • Collect the organic (lower) phase and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis. For some matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI or APCI.

    • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 411.4). Product ions will result from the fragmentation of the precursor. Based on the fragmentation of similar sterols, the following MRM transitions are proposed for this compound:

      • Quantifier: m/z 411.4 → 393.4 ([M+H-H₂O]⁺)

      • Qualifier: m/z 411.4 → 271.2 (cleavage of the side chain)

Data Presentation

Table 2: LC-MS/MS Quantitative Data for this compound Analysis (Hypothetical Values based on similar sterol analyses)

ParameterValueReference
Linearity (r²)>0.999[4]
Limit of Quantification (LOQ)1.0 - 5.0 ng/mL[4]
Recovery95 - 105%[4]
Intra-day Precision (RSD%)< 7%[4]
Inter-day Precision (RSD%)< 8%[4]

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway and Logical Relationships

The analytical process for quantifying this compound involves a series of logical steps from sample to result, as depicted below.

Logical_Flow cluster_input Input cluster_process Analytical Process cluster_output Output Sample Biological or Plant Matrix Extraction Extraction Sample->Extraction Isolate Analytes Purification Purification/ Derivatization Extraction->Purification Prepare for Analysis Instrumentation Instrumental Analysis Purification->Instrumentation Measure Analytes Data Raw Data Instrumentation->Data Generate Signal Result Quantitative Result Data->Result Calculate Concentration

Caption: Logical flow from sample to quantitative result.

Conclusion

The GC-MS and LC-MS/MS methods described provide robust and sensitive protocols for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Proper method validation, including the assessment of linearity, accuracy, precision, and recovery, is essential for obtaining reliable quantitative data.[1][2][3][4]

References

Application Notes & Protocols for the HPLC Analysis of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 22-Dehydroclerosterol using High-Performance Liquid Chromatography (HPLC). The provided methodology is based on established principles for the analysis of sterols and related compounds, ensuring a robust and reliable approach for research and quality control purposes.

Introduction

This compound is a phytosterol, a class of steroidal alcohols naturally occurring in plants. Phytosterols are structurally similar to cholesterol and have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including cholesterol-lowering effects and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices is crucial for research, product development, and quality assurance. This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₂₉H₄₆O[1]
Molecular Weight410.7 g/mol [1]
AppearanceCrystalline solid[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid matrix. The specific steps may require optimization depending on the sample type.

Objective: To extract this compound from the sample matrix and remove interfering substances.

Materials:

  • Sample containing this compound

  • 2 M Ethanolic Potassium Hydroxide (KOH)

  • Hexane

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Solid Phase Extraction (SPE) Cartridge (e.g., C18)

  • Methanol

  • Acetonitrile

Protocol:

  • Saponification:

    • Weigh an appropriate amount of the homogenized sample into a round-bottom flask.

    • Add a sufficient volume of 2 M ethanolic KOH to completely immerse the sample.

    • Reflux the mixture for 1 hour at 80°C to hydrolyze any sterol esters.

    • Cool the mixture to room temperature.

  • Extraction:

    • Transfer the saponified mixture to a separatory funnel.

    • Add an equal volume of deionized water.

    • Extract the non-saponifiable fraction (containing the free sterols) three times with equal volumes of hexane.

    • Combine the hexane extracts.

  • Washing and Drying:

    • Wash the combined hexane extract with deionized water until the washings are neutral.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Filter the dried hexane extract.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid Phase Extraction (SPE) - Optional Cleanup:

    • For complex matrices, a further cleanup step using SPE may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the dried extract in a minimal amount of the mobile phase.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.

    • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC Method

Objective: To achieve chromatographic separation and quantification of this compound.

ParameterRecommended Condition
Instrument HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic: Methanol:Water (98:2, v/v) or Acetonitrile:Water (95:5, v/v) Gradient: A linear gradient can be optimized for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 - 210 nm (due to the lack of a strong chromophore, detection at lower UV wavelengths is necessary)[3][4]
Injection Volume 20 µL
Standard Preparation Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

Rationale for Parameter Selection:

  • C18 Column: The non-polar nature of this compound makes a C18 stationary phase ideal for retention and separation based on hydrophobicity.

  • Mobile Phase: A high percentage of organic solvent (methanol or acetonitrile) is required to elute the hydrophobic sterol. The exact ratio can be adjusted to optimize retention time and resolution.

  • Detection Wavelength: Most sterols, including this compound, lack significant UV absorbance at higher wavelengths. Therefore, detection is performed in the lower UV range (205-210 nm) where the steroid nucleus exhibits some absorbance.[3][4] It is crucial to use high-purity solvents to minimize baseline noise at these low wavelengths.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Repeatability (%RSD for 6 injections)≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)(Calculated Value)
Limit of Quantification (LOQ)(Calculated Value)
Accuracy (% Recovery)(Range)
Precision (%RSD - Intraday)(Value)
Precision (%RSD - Interday)(Value)

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Sample Homogenization saponification Saponification (2M Ethanolic KOH, 80°C) sample->saponification extraction Liquid-Liquid Extraction (Hexane) saponification->extraction drying Drying and Evaporation extraction->drying spe SPE Cleanup (Optional) (C18 Cartridge) drying->spe hplc HPLC Analysis (C18, UV 205-210 nm) drying->hplc Direct Injection spe->hplc data Data Analysis and Quantification hplc->data

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

Potential Biological Role of Phytosterols

While a specific signaling pathway for this compound is not well-defined in the current literature, phytosterols, in general, are known to influence cellular processes. The following diagram illustrates a generalized pathway of how phytosterols might exert their biological effects, such as inhibiting cancer cell proliferation.

phytosterol_pathway cluster_cell Cancer Cell membrane Cell Membrane signaling Intracellular Signaling (e.g., Protein Kinases) membrane->signaling Alters Fluidity & Signal Transduction proliferation Cell Proliferation apoptosis Apoptosis signaling->proliferation Inhibition signaling->apoptosis Induction phytosterol This compound (Phytosterol) phytosterol->membrane Incorporation

Caption: Generalized mechanism of phytosterol action on cancer cell growth.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The protocol is based on established analytical techniques for sterols and can be adapted for various sample matrices. Proper method validation is essential to ensure the accuracy and precision of the results. Further research into the specific biological pathways of this compound will provide a deeper understanding of its physiological roles and potential therapeutic applications.

References

Application Notes and Protocols for the GC-MS Analysis of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosterol is a stigmastane-type sterol found in various plant species.[1] As a bioactive compound, its accurate identification and quantification are crucial for research in phytochemistry, pharmacology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols due to its high resolution and sensitivity. However, due to their low volatility, sterols require derivatization prior to GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Principle

The method involves the extraction of lipids, including this compound, from the sample matrix. The extracted lipids are then saponified to release free sterols from their esterified forms. Subsequently, the hydroxyl group of this compound is derivatized, typically through silylation, to increase its volatility and thermal stability for GC-MS analysis. The derivatized compound is then separated by gas chromatography and detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the derivatized compound, while quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform, methanol, ethanol, hexane (HPLC grade or equivalent)

  • Saponification Reagent: 2 M Potassium hydroxide (KOH) in ethanol

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard: 5α-cholestane or epicoprostanol

  • Standard: this compound (if available)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

Sample Preparation: Extraction and Saponification
  • Homogenization and Extraction:

    • Accurately weigh the sample (e.g., 1-2 g of dried plant material, 100-200 mg of biological tissue).

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Sonicate the mixture for 15-20 minutes and then centrifuge to separate the liquid extract.

    • Collect the supernatant and repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Saponification:

    • To the combined extract, add a known amount of internal standard (e.g., 5α-cholestane).

    • Evaporate the solvent under a stream of nitrogen.

    • Add 5 mL of 2 M ethanolic KOH to the dried extract.

    • Heat the mixture at 80°C for 1 hour in a water bath to saponify the lipids.

  • Extraction of Unsaponifiable Matter:

    • After cooling, add an equal volume of deionized water to the mixture.

    • Extract the unsaponifiable matter (containing the free sterols) three times with 5 mL of hexane.

    • Combine the hexane layers and wash with deionized water until the washings are neutral.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

Derivatization
  • To the dried unsaponifiable residue, add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for sterol analysis and should be optimized for the specific instrument used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature280°C
Oven ProgramInitial temp 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 20 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-600
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation and Interpretation

Identification of this compound-TMS Derivative

The identification of the trimethylsilyl (TMS) derivative of this compound is based on its retention time and mass spectrum. The molecular weight of this compound is 410.7 g/mol .[2] After derivatization with a TMS group, the molecular weight of the derivative will be 482.8 g/mol .

Expected Mass Spectrum:

The mass spectrum of the TMS derivative of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 482. Other characteristic fragments would arise from the loss of a methyl group ([M-15]⁺) at m/z 467, and the loss of the trimethylsilanol group ([M-90]⁺) at m/z 392. Fragmentation of the sterol ring and side chain will also produce a series of characteristic ions.

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed for higher sensitivity and specificity. The peak area of a characteristic ion of the this compound-TMS derivative is compared to the peak area of a characteristic ion of the internal standard.

Table 1: Representative Quantitative Data for GC-MS Analysis of this compound-TMS

CompoundRetention Time (min)Monitored Ions (m/z) for QuantificationCharacteristic Fragments (m/z) for Confirmation
5α-cholestane (IS)~18.5372 (M⁺), 217357, 218
This compound-TMS~25.2482 (M⁺), 392 ([M-90]⁺)467 ([M-15]⁺), 367, 255

Note: The retention times and mass fragments are representative and may vary depending on the specific GC-MS instrument and conditions.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Material Homogenization Homogenization & Extraction (Chloroform:Methanol) Sample->Homogenization Saponification Saponification (Ethanolic KOH) Homogenization->Saponification Extraction Extraction of Unsaponifiables (Hexane) Saponification->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-600) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Hypothetical Metabolic Context

While a specific signaling pathway for this compound is not well-established, it is understood to be a phytosterol. Phytosterols are known to be involved in plant cell membrane structure and can be precursors to other bioactive compounds. The following diagram illustrates a simplified, hypothetical context of sterol biosynthesis.

Sterol_Biosynthesis cluster_pathway Simplified Sterol Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP Squalene Squalene IPP->Squalene Cycloartenol Cycloartenol (Plant Precursor) Squalene->Cycloartenol Clerosterol Clerosterol Cycloartenol->Clerosterol Dehydroclerosterol This compound Clerosterol->Dehydroclerosterol Other_Sterols Other Phytosterols Dehydroclerosterol->Other_Sterols Bioactive_Compounds Bioactive Compounds Dehydroclerosterol->Bioactive_Compounds

Caption: Simplified hypothetical biosynthetic pathway involving this compound.

References

Application Notes and Protocols for Testing the Antibacterial Efficacy of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosterol is a steroidal compound found in various natural sources. While the biological activities of many steroids are well-documented, the potential antibacterial efficacy of this compound remains largely unexplored. These application notes provide a comprehensive suite of protocols to systematically evaluate the in vitro antibacterial properties of this compound. The following sections detail the necessary materials, step-by-step procedures, and data analysis methods to determine the compound's minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and to investigate its potential mechanisms of action, including effects on bacterial membrane integrity and DNA gyrase activity.

Data Presentation

All quantitative data generated from the following protocols should be summarized in the tables below for clear and concise presentation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureus25923Gram-positiveVancomycin
Bacillus subtilisLab IsolateGram-positiveVancomycin
Escherichia coli25922Gram-negativeCiprofloxacin
Pseudomonas aeruginosa9027Gram-negativeCiprofloxacin
Methicillin-resistantBAA-1717Gram-positiveVancomycin
Staphylococcus aureus (MRSA)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberGram StainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus25923Gram-positive
Bacillus subtilisLab IsolateGram-positive
Escherichia coli25922Gram-negative
Pseudomonas aeruginosa9027Gram-negative
Methicillin-resistantBAA-1717Gram-positive
Staphylococcus aureus (MRSA)

Table 3: Bacterial Membrane Integrity Assay - Propidium Iodide Uptake

Bacterial StrainConcentration of this compound (µg/mL)Fluorescence Intensity (Arbitrary Units)% Permeabilized Cells
Staphylococcus aureus0 (Control)
MIC/2
MIC
2 x MIC
Escherichia coli0 (Control)
MIC/2
MIC
2 x MIC

Table 4: DNA Gyrase Supercoiling Inhibition Assay

Concentration of this compound (µg/mL)% Inhibition of DNA SupercoilingIC50 (µg/mL)
0 (Control)0
... (serial dilutions)
Positive Control (Ciprofloxacin)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving the compound[3]

  • Mueller-Hinton Broth (MHB), cation-adjusted[1]

  • Sterile 96-well microtiter plates[4]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, etc.)[5]

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.[3]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[4]

  • Broth Microdilution Assay:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with media and this compound but no bacteria), and a growth control (wells with bacteria and media only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) add_inoculum Inoculate wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Add Positive, Negative, and Growth Controls add_inoculum->add_controls incubation Incubate at 37°C for 18-24 hours add_controls->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Figure 1: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[6]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto separate sections of an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.[6]

MBC_Workflow cluster_input Input cluster_procedure Procedure cluster_analysis Analysis mic_results MIC Plate with No Visible Growth aliquot Take 10 µL aliquot from MIC, 2xMIC, 4xMIC wells mic_results->aliquot plate Spot-inoculate onto MHA plates aliquot->plate incubation Incubate at 37°C for 24 hours plate->incubation read_mbc Determine MBC (Lowest concentration with no colony growth) incubation->read_mbc

Figure 2: Workflow for MBC Determination.

Protocol 3: Bacterial Membrane Integrity Assay

This protocol uses the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cytoplasmic membrane. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.[7][8]

Materials:

  • Bacterial strains

  • This compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution (1 mg/mL in water)

  • Black, clear-bottom 96-well plates

  • Fluorometer

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-log phase as described in the MIC protocol.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.5.

  • Assay Setup:

    • In a black 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add this compound at final concentrations of MIC/2, MIC, and 2 x MIC.

    • Include an untreated control (bacteria with PBS) and a positive control (bacteria treated with a known membrane-disrupting agent like Melittin).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Staining: Add PI to each well to a final concentration of 10 µg/mL.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

Membrane_Integrity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Suspension in PBS (OD600=0.5) add_compound Add this compound (0, MIC/2, MIC, 2xMIC) prep_bacteria->add_compound incubation1 Incubate at 37°C for 30 minutes add_compound->incubation1 add_pi Add Propidium Iodide (10 µg/mL) incubation1->add_pi measure_fluorescence Measure Fluorescence (Ex: 535 nm, Em: 617 nm) add_pi->measure_fluorescence analyze_data Analyze Data to Determine Membrane Permeabilization measure_fluorescence->analyze_data

Figure 3: Workflow for Membrane Integrity Assay.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

This assay determines if this compound inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[9][10]

Materials:

  • E. coli DNA gyrase enzyme

  • Relaxed pBR322 DNA substrate

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound

  • Ciprofloxacin (positive control)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing the 5X assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound or ciprofloxacin.

    • Include a no-enzyme control and a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase to each reaction tube (except the no-enzyme control).

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize it under UV light.

    • Relaxed and supercoiled DNA will migrate at different rates. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA.

    • Quantify the band intensities to determine the percentage of inhibition and the IC50 value.

DNA_Gyrase_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis prep_reaction Prepare Reaction Mix: Buffer, Relaxed DNA, This compound add_enzyme Add DNA Gyrase prep_reaction->add_enzyme incubation Incubate at 37°C for 1 hour add_enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize Gel gel_electrophoresis->visualize analyze_inhibition Quantify Bands to Determine Inhibition visualize->analyze_inhibition

Figure 4: Workflow for DNA Gyrase Assay.

References

Applications of 22-Dehydroclerosterol in Metabolic Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosterol is a naturally occurring phytosterol found in various plant species, notably within the Clerodendrum genus.[1][2][3] While research on this specific sterol is not as extensive as for more common phytosterols like β-sitosterol or campesterol, its unique chemical structure presents potential opportunities in metabolic engineering and the synthesis of novel bioactive steroids. This document provides an overview of the potential applications of this compound, a putative biosynthetic pathway, and detailed protocols for its potential production and analysis in a metabolic engineering context. It is important to note that due to the limited specific research on this compound, some of the presented pathways and protocols are inferred from established knowledge of general phytosterol and steroid metabolism.

Potential Applications in Metabolic Engineering

The primary application of this compound in metabolic engineering lies in its potential as a precursor for the synthesis of valuable steroid derivatives. Steroids are a critical class of pharmaceuticals with a wide range of applications. By introducing and expressing specific enzymes in a microbial chassis engineered to produce this compound, it may be possible to create novel steroid-based drugs with unique biological activities.

Key Areas of Interest:

  • Novel Steroid Scaffolds: The unique side chain of this compound can be a starting point for the enzymatic or chemical synthesis of novel steroid structures that are not readily accessible from common sterol precursors.

  • Bioactive Clerodane Diterpenes: The "clero" prefix in its name suggests a potential relationship with clerodane diterpenes, a class of natural products with diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5] Metabolic engineering could be employed to explore the conversion of this compound into such valuable compounds.

  • Drug Discovery and Development: Engineered microbial platforms producing this compound and its derivatives can serve as a valuable tool for drug discovery, allowing for the rapid generation and screening of novel compounds for various therapeutic targets.

Putative Biosynthetic Pathway of this compound

The exact biosynthetic pathway of this compound has not been fully elucidated. However, based on the established pathways of phytosterol biosynthesis in plants, a putative pathway can be proposed. This pathway would start from the common isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceed through the cyclization of 2,3-oxidosqualene.

Putative this compound Biosynthesis Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_Sterol Sterol Pathway G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP GGPP GGPP IPP_DMAPP->GGPP GPPS AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_DMAPP_MVA IPP / DMAPP Mevalonate->IPP_DMAPP_MVA IPP_DMAPP_MVA->GGPP Squalene Squalene GGPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Clerosterol Clerosterol Cycloartenol->Clerosterol SMT1, STE1, DWF5, etc. Dehydroclerosterol This compound Clerosterol->Dehydroclerosterol Desaturase (putative)

Caption: Putative biosynthetic pathway of this compound from central metabolism.

Metabolic Engineering Strategies for this compound Production

The heterologous production of this compound can be envisioned in a microbial host such as Saccharomyces cerevisiae, which has a native and well-characterized sterol biosynthesis pathway. The general strategies would involve redirecting the metabolic flux towards the desired product and introducing the necessary heterologous enzymes.

1. Host Strain Selection and Modification:

  • Base Strain: A common laboratory strain of S. cerevisiae (e.g., BY4741 or CEN.PK2) can be used as the starting point.

  • Upregulation of the Mevalonate (MVA) Pathway: To increase the precursor supply, key enzymes of the MVA pathway should be overexpressed. A common strategy is to overexpress a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme.

  • Downregulation of Competing Pathways: To channel the metabolic flux towards sterol biosynthesis, competing pathways that consume farnesyl pyrophosphate (FPP), such as the biosynthesis of ubiquinone, should be downregulated.

  • Deletion of Endogenous Sterol Pathway Genes: To prevent the conversion of intermediates into the native ergosterol, genes downstream of the desired branch point should be deleted. For instance, deleting the ERG5 gene, which encodes the C-22 desaturase, is a common strategy to accumulate sterols with a saturated side chain at that position.

2. Introduction of Heterologous Genes:

  • Plant-derived Enzymes: Genes encoding the enzymes specific to the this compound pathway from a source organism like Clerodendrum would need to be identified, synthesized (codon-optimized for yeast), and expressed in the engineered yeast strain. This would likely include specific sterol methyltransferases (SMTs), desaturases, and reductases.

  • Cytochrome P450 Enzymes: The biosynthesis of many plant secondary metabolites, including sterols, involves cytochrome P450 monooxygenases (CYPs) and their redox partners, cytochrome P450 reductases (CPRs).[6][7][8][9] Co-expression of the relevant plant CYPs and a compatible CPR would be crucial.

Table 1: Key Genes for Metabolic Engineering of this compound in S. cerevisiae

Gene TargetFunctionEngineering Strategy
Endogenous Yeast Genes
tHMG1HMG-CoA reductase (truncated)Overexpression
ERG9Squalene synthaseOverexpression
ERG1Squalene epoxidaseOverexpression
ERG5C-22 desaturaseDeletion
Heterologous Genes (from Clerodendrum sp. or other plants)
CAS1Cycloartenol synthaseExpression
SMT1Sterol C-24 methyltransferaseExpression
STE1C-5 sterol desaturaseExpression
DWF5C-7 sterol reductaseExpression
Putative DesaturaseC-22 desaturase specific for clerosterolExpression
CPRCytochrome P450 reductaseCo-expression with CYPs

digraph "Metabolic_Engineering_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
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edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Select S. cerevisiae host strain", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Upregulate_MVA [label="Upregulate Mevalonate Pathway\n(e.g., overexpress tHMG1)"]; Delete_Competing [label="Delete Competing Pathways\n(e.g., ΔERG5)"]; Introduce_Heterologous [label="Introduce Heterologous Genes\n(e.g., CAS1, SMT1, Desaturase)"]; Optimize_Expression [label="Optimize Gene Expression Levels"]; Fermentation [label="Cultivation and Fermentation"]; Extraction [label="Sterol Extraction and Analysis"]; Purification [label="Purification of this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Upregulate_MVA; Upregulate_MVA -> Delete_Competing; Delete_Competing -> Introduce_Heterologous; Introduce_Heterologous -> Optimize_Expression; Optimize_Expression -> Fermentation; Fermentation -> Extraction; Extraction -> Purification; }

Caption: General workflow for metabolic engineering of this compound production in yeast.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the metabolic engineering of this compound in S. cerevisiae. These should be optimized for specific strains and experimental conditions.

Protocol 1: Yeast Transformation

This protocol describes the introduction of plasmid DNA containing the genes of interest into S. cerevisiae using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

Materials:

  • Yeast extract-peptone-dextrose (YPD) medium

  • Selective medium (e.g., synthetic complete medium lacking a specific nutrient for plasmid selection)

  • Lithium acetate (LiAc) solution (0.1 M, sterile)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Polyethylene glycol (PEG) solution (50% w/v, sterile)

  • Plasmid DNA

  • Sterile water

Procedure:

  • Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and resuspend in 1 mL of sterile water.

  • Transfer the cell suspension to a microfuge tube and centrifuge at 13,000 x g for 30 seconds.

  • Resuspend the cell pellet in 1 mL of 0.1 M LiAc and incubate at 30°C for 15 minutes.

  • Prepare the transformation mix in a separate tube:

    • 240 µL of 50% PEG

    • 36 µL of 1.0 M LiAc

    • 25 µL of single-stranded carrier DNA (2 mg/mL)

    • 1-5 µg of plasmid DNA in up to 59 µL of sterile water

  • Add 100 µL of the competent yeast cells to the transformation mix and vortex briefly.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-25 minutes.

  • Centrifuge at 13,000 x g for 30 seconds and remove the supernatant.

  • Resuspend the cell pellet in 100-200 µL of sterile water.

  • Plate the cell suspension onto selective medium and incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Sterol Extraction from Yeast

This protocol describes the saponification and extraction of total sterols from yeast cells for subsequent analysis.

Materials:

  • Yeast cell pellet

  • Methanolic KOH (e.g., 2 M KOH in 90% methanol)

  • n-Hexane

  • Sterile water

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas supply

Procedure:

  • Harvest a known amount of yeast cells (e.g., from a 50 mL culture) by centrifugation.

  • Wash the cell pellet with sterile water and transfer to a glass tube.

  • Add 2 mL of methanolic KOH to the cell pellet.

  • Incubate at 80°C for 1-2 hours to saponify the lipids.

  • Cool the mixture to room temperature.

  • Add 1 mL of sterile water and 3 mL of n-hexane.

  • Vortex vigorously for 1 minute to extract the non-saponifiable lipids (including sterols) into the hexane phase.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new glass tube.

  • Repeat the hexane extraction (steps 6-9) two more times and pool the hexane fractions.

  • Evaporate the hexane to dryness under a stream of nitrogen gas.

  • Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., chloroform or ethanol) for analysis.

Protocol 3: Analysis of Sterols by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of sterols.

Materials:

  • Sterol extract (from Protocol 2)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • GC-MS instrument with a suitable column (e.g., HP-5MS)

  • Authentic standard of this compound (if available)

Procedure:

  • Take a known aliquot of the sterol extract and evaporate the solvent under nitrogen.

  • Add 50 µL of the derivatization reagent to the dried extract to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • Incubate at 60-70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Run a suitable temperature program for the GC oven to separate the different sterols. A typical program might be:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/minute, hold for 15 minutes.

  • The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each sterol.

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by detailed analysis of its fragmentation pattern.

  • Quantify the amount of this compound by integrating the area of its corresponding peak and comparing it to a standard curve.

Table 2: Summary of Analytical Methods for Sterol Analysis

MethodPrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, identification by mass spectrometry.High sensitivity and specificity, provides structural information.Requires derivatization, not suitable for thermolabile compounds.
HPLC-UV Separation by high-performance liquid chromatography, detection by UV absorbance.Non-destructive, suitable for a wide range of compounds.Lower sensitivity for sterols without strong chromophores.
LC-MS Separation by liquid chromatography, identification by mass spectrometry.High sensitivity and specificity, no derivatization needed.More complex and expensive instrumentation.

Concluding Remarks

The metabolic engineering of microorganisms for the production of this compound is a promising yet underexplored area of research. The application notes and protocols provided here offer a foundational framework for initiating such research. The key challenges will be the identification and functional characterization of the specific enzymes from the this compound biosynthetic pathway in its natural producers. Overcoming these challenges will open up new avenues for the sustainable production of this unique phytosterol and its potential conversion into novel, high-value steroid-based molecules for the pharmaceutical and other industries. Further research is needed to fully elucidate the biosynthetic pathway and to optimize production in a heterologous host.

References

Dissolving 22-Dehydroclerosterol for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization of 22-Dehydroclerosterol, a clerodane diterpenoid with noted antibacterial properties, for use in various biological assays. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Compound Information

PropertyValueSource
Molecular Formula C₂₉H₄₆O--INVALID-LINK--
Molecular Weight 410.7 g/mol --INVALID-LINK--
Appearance Solid-
Storage -20°C, desiccated, under inert atmosphere[1]
Biological Activity Antibacterial activity against E. coli, S. aureus, and H. pylori[2]

Solubility and Solvent Selection

This compound is a lipophilic molecule with very low predicted water solubility. Therefore, organic solvents are necessary for its dissolution to prepare stock solutions for biological assays.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A common solvent for in vitro assays due to its high solubilizing power for a wide range of compounds.

  • Ethanol (EtOH): Another suitable solvent for preparing stock solutions, particularly for cell culture applications where lower concentrations of DMSO are preferred.

  • Other Organic Solvents: Chloroform, Dichloromethane, Ethyl Acetate, and Acetone can also be used for initial solubilization, but their compatibility with specific biological assays must be considered due to potential toxicity.

Co-solvents for In Vivo Formulations: For animal studies, a combination of solvents is often required to maintain solubility and reduce toxicity. Common co-solvents include:

  • PEG300/PEG400

  • Tween 80

  • Corn oil

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be further diluted for various assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.107 mg of the compound (Molecular Weight = 410.7 g/mol ).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. In this example, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.

  • Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Solutions of similar sterols in DMSO are reported to be stable for up to 2 months when stored at -20°C.

Preparation of Working Solutions for In Vitro Antibacterial Assays

This protocol outlines the dilution of the stock solution for use in antibacterial assays, such as determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile broth medium (e.g., Mueller-Hinton Broth for E. coli and S. aureus, Brain Heart Infusion Broth with 7% fetal bovine serum for H. pylori)

  • Sterile 96-well microplates

  • Multichannel pipette

Procedure:

  • Serial Dilution: Perform serial two-fold dilutions of the 10 mM stock solution in the appropriate sterile broth medium directly in the 96-well plate to achieve the desired final concentrations for the assay.

  • Solvent Control: It is crucial to include a solvent control group containing the same final concentration of DMSO as the highest concentration used for the compound to account for any potential effects of the solvent on bacterial growth. The final concentration of DMSO in the assay should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity or growth inhibition.

  • Inoculation: Add the bacterial inoculum to each well according to standard microbiology protocols (e.g., a final concentration of 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates under the appropriate conditions for the specific bacterium being tested.

  • Analysis: Determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth.

Visualization of Experimental Workflow and Potential Mechanism

Workflow for Preparing this compound for Biological Assays

G cluster_prep Stock Solution Preparation cluster_assay Working Solution for Assay cluster_controls Essential Controls weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex to Solubilize dissolve->vortex store Aliquot and Store at -20°C vortex->store dilute Serially Dilute in Assay Medium store->dilute Use Aliquot add_cells Add to Biological System (e.g., Bacteria, Cells) dilute->add_cells incubate Incubate add_cells->incubate solvent_control Solvent Control (DMSO only) positive_control Positive Control (e.g., known antibiotic) negative_control Negative Control (untreated) analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

Hypothesized Antibacterial Signaling Pathway of Clerodane Diterpenes

The precise antibacterial mechanism of this compound is not yet fully elucidated. However, based on the known mechanisms of other clerodane diterpenoids and similar natural products, a potential mechanism involves the disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane cluster_downstream Downstream Effects compound This compound membrane_int Membrane Interaction/ Disruption compound->membrane_int permeability Increased Permeability membrane_int->permeability leakage Leakage of Intracellular Components (Ions, ATP) permeability->leakage potential_drop Loss of Membrane Potential leakage->potential_drop atp_depletion ATP Depletion leakage->atp_depletion process_inhibition Inhibition of Cellular Processes potential_drop->process_inhibition atp_depletion->process_inhibition cell_death Bacterial Cell Death process_inhibition->cell_death

Caption: Hypothesized antibacterial mechanism of action.

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely published, the following table provides a template for recording experimental data and includes MIC ranges observed for other antibacterial clerodane diterpenoids against common bacteria as a reference.

CompoundOrganismMIC Range (µg/mL)SolventReference
This compound Escherichia coliData to be determinedDMSO-
This compound Staphylococcus aureusData to be determinedDMSO-
This compound Helicobacter pyloriData to be determinedDMSO-
Clerodane Diterpenoid AGram-positive bacteria1.56 - 100-[3]
Clerodane Diterpenoid BGram-positive bacteria5.1 - 41-[4]

Safety Precautions

  • Always handle this compound and organic solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.

  • The cytotoxicity of this compound on mammalian cells has not been extensively studied. It is advisable to handle it with care and perform cytotoxicity assays to determine appropriate concentration ranges for cell-based experiments. Studies on similar sterol oxides have shown cytotoxic effects at higher concentrations.[5]

References

Commercial suppliers of high-purity 22-Dehydroclerosterol for research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers and professionals in drug development, access to high-purity research compounds is paramount. 22-Dehydroclerosterol, a naturally occurring sterol, is now available from several commercial suppliers for research purposes. This document provides detailed application notes, experimental protocols, and insights into its biological significance, particularly its role as a biosynthetic intermediate and its potential as an antimicrobial agent.

Commercial Availability of High-Purity this compound

High-purity this compound (CAS No. 26315-07-1) is available from a number of reputable suppliers catering to the research community.[1][2][3][4][5][6][7][8] Researchers can obtain this compound in various quantities to suit their experimental needs. It is crucial to handle the compound as per the safety data sheet provided by the supplier and store it under appropriate conditions to maintain its stability and purity.

Below is a summary of key information for procuring this compound:

SupplierCAS NumberPurityAvailable Quantities
BioCrick26315-07-1HighCustom
TargetMol26315-07-1>98%mg to g
United States Biological26315-07-1≥98%Custom
AK Scientific26315-07-195%mg to g
A2B Chem26315-07-1N/ACustom
Chemdiv26315-07-1N/ACustom
Real-Gene Labs26315-07-1>98%5mg and up
Echemi26315-07-1N/ACustom
Guidechem26315-07-198%Custom

Note: "N/A" indicates that the purity or specific quantities were not explicitly stated in the search results but can be obtained from the supplier. For research applications, a purity of ≥95% is generally recommended.

Biological Significance and Research Applications

This compound is a significant intermediate in the biosynthesis of ecdysteroids in plants and insects. Ecdysteroids are a class of steroid hormones that play a critical role in the molting and metamorphosis of arthropods.[9][10][11][12][13] In plants, these compounds are thought to provide defense against insect herbivores. The biosynthetic pathway originates from cholesterol and proceeds through a series of enzymatic modifications to produce various ecdysteroids.

One of the key applications of this compound in research is the investigation of its antibacterial properties.[14] Studies have indicated its activity against various bacterial strains. This opens up avenues for the development of novel antimicrobial agents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound required to inhibit the growth of a specific bacterium.[15][16][17][18][19][20][21]

Materials:

  • High-purity this compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute this stock solution in MHB to create a working stock solution at twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by measuring the optical density at 600 nm (OD600) to a value of ~0.08-0.1.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Optionally, the OD600 of each well can be measured using a microplate reader to quantify bacterial growth.

Signaling and Biosynthetic Pathways

This compound is an intermediate in the intricate biosynthetic pathway of ecdysteroids. The pathway begins with cholesterol and involves a series of enzymatic reactions, including dehydrogenation, hydroxylation, and oxidation, to produce the active hormone, 20-hydroxyecdysone, and other related compounds.

Below is a simplified diagram illustrating the initial steps of the ecdysteroid biosynthesis pathway, highlighting the position of clerosterol and its conversion to this compound.

Ecdysteroid_Biosynthesis Cholesterol Cholesterol Dehydrocholesterol 7-Dehydrocholesterol Cholesterol->Dehydrocholesterol Dehydrogenase Intermediates Multiple Steps Dehydrocholesterol->Intermediates Clerosterol Clerosterol Intermediates->Clerosterol Dehydroclerosterol This compound Clerosterol->Dehydroclerosterol Dehydrogenase Ecdysteroids Downstream Ecdysteroids (e.g., Cyasterone) Dehydroclerosterol->Ecdysteroids

Early steps in the Ecdysteroid Biosynthesis Pathway.

This workflow provides a visual representation for researchers studying the enzymes and intermediates involved in sterol metabolism in plants and insects.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Prepare this compound Stock Solution SerialDilution Perform Serial Dilution in 96-well plate Compound->SerialDilution Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate wells with bacteria Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Read Results (Visual or OD600) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Workflow for MIC Determination of this compound.

This guide serves as a starting point for researchers interested in the commercial procurement and application of high-purity this compound. For specific research applications, further optimization of protocols may be necessary.

References

Application Notes and Protocols for the Synthesis of 22-Dehydroclerosterol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for 22-dehydroclerosterol and its derivatives. This information is intended to guide researchers in the exploration of these compounds for drug discovery purposes.

Introduction

This compound, systematically named (22E,24S)-stigmasta-5,22,25-trien-3β-ol, is a naturally occurring phytosterol found in plants of the Clerodendrum genus. Phytosterols and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The presence of unsaturation in the steroidal side chain, particularly at the C22 and C25 positions, presents unique opportunities for structural modification to develop novel therapeutic agents. This document outlines potential synthetic strategies, biological evaluation methods, and key signaling pathways that may be modulated by these compounds.

Chemical Structure

The chemical structure of this compound is provided below:

IUPAC Name: (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]

Molecular Formula: C₂₉H₄₆O[1]

Molecular Weight: 410.7 g/mol [1]

Potential Therapeutic Applications

Based on the known biological activities of similar phytosterols and steroidal compounds, derivatives of this compound are promising candidates for investigation in the following areas:

  • Anticancer Agents: Many sterol derivatives have demonstrated potent anticancer activity.[2][3] The unique side chain of this compound offers a scaffold for the synthesis of novel compounds with potential cytotoxic or cytostatic effects on cancer cells.

  • Antimicrobial Agents: this compound has been reported to possess antibacterial activity.[4] Modifications of its structure could lead to the development of new antibiotics.

  • Modulators of Cholesterol Metabolism: Phytosterols with a double bond at the C22 position have been shown to inhibit cholesterol biosynthesis. This suggests a potential role for this compound derivatives in the management of hypercholesterolemia.

  • Modulators of Key Signaling Pathways: Sterols are known to interact with critical signaling pathways such as the Hedgehog (Hh) and Liver X Receptor (LXR) pathways, both of which are important targets in cancer and metabolic diseases.[5][6][7][8]

Data Presentation: Biological Activities of Related Sterol Derivatives

While specific quantitative data for this compound derivatives is limited in the public domain, the following table summarizes the anticancer activities of some related stigmasterol derivatives to provide a reference for potential efficacy.

Compound NameCancer Cell LineIC₅₀ (µM)Reference
5,6-Epoxystigmast-22-en-3β-olMCF-7 (Breast)21.92[3]
Stigmast-5-ene-3β,22,23-triolMCF-7 (Breast)22.94[3]
Stigmastane-3β,5,6,22,23-pentolHCC70 (Breast)16.82[3]
Stigmasta-5,22-dien-3,7-dioneWhole Blood (Immunomodulatory)15.6[3]
Stigmasterol DerivativeSNU-1 (Gastric)15[3]

Experimental Protocols

Protocol 1: Conceptual Synthesis of this compound Side Chain via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes and can be adapted for the construction of the C22-unsaturated side chain of this compound.[6][7][9] This protocol provides a conceptual workflow.

Workflow Diagram:

G A Steroidal C22-Aldehyde D Julia-Kocienski Olefination A->D B Heteroaryl Sulfone Reagent B->D C Base (e.g., KHMDS) C->D E 22-Dehydrosteroid Derivative D->E G A Seed Gli-Luciferase Reporter Cells B Treat with Shh Ligand and Test Compound A->B C Incubate B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Analyze Data E->F G A Transfect Cells with LXR Reporter Plasmids B Treat with Test Compounds A->B C Incubate B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Analyze Data E->F G A Prepare Serial Dilutions of Test Compound B Inoculate with Bacterial Suspension A->B C Incubate B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

References

Troubleshooting & Optimization

How to improve the yield of 22-Dehydroclerosterol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 22-Dehydroclerosterol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the side chain of this compound?

A common and effective method for constructing the C22-unsaturated side chain of this compound is the Wittig reaction. This powerful olefination reaction involves the coupling of a steroidal C22-aldehyde with a specific phosphonium ylide. This approach offers good control over the formation of the required carbon-carbon double bond at the C22 position.

Q2: How is the phosphonium ylide for the synthesis of the this compound side chain prepared?

The required phosphonium ylide is typically prepared in a two-step sequence. First, the corresponding alkyl halide is reacted with triphenylphosphine in an SN2 reaction to form a stable phosphonium salt.[1] Subsequently, the phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to deprotonate the carbon adjacent to the phosphorus, generating the reactive ylide.[2][3]

Q3: What are the key factors influencing the stereoselectivity of the Wittig reaction in this synthesis?

The stereochemistry of the newly formed double bond (E/Z isomerism) is a critical aspect of the Wittig reaction. The nature of the ylide plays a significant role.[4]

  • Stabilized ylides , which have an electron-withdrawing group on the carbanion, generally favor the formation of the (E)-alkene.

  • Non-stabilized ylides (with alkyl or hydrogen substituents) typically lead to the (Z)-alkene.[5] For the synthesis of this compound, which possesses an (E)-configured double bond at C22, employing a stabilized ylide or using reaction conditions that favor the thermodynamic (E)-product is crucial.

Q4: What are the most common challenges encountered during the purification of this compound after the Wittig reaction?

A primary challenge in purifying the product of a Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.[6][7] TPPO often has similar polarity to the desired sterol product, making separation by standard column chromatography difficult. Additionally, unreacted starting materials (the steroidal aldehyde and the phosphonium salt) may also need to be removed.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete formation of the phosphonium ylide.- Low reactivity of the steroidal C22-aldehyde due to steric hindrance.- Decomposition of the ylide or aldehyde under reaction conditions.- Ensure anhydrous reaction conditions for ylide formation.- Use a stronger base or a different solvent to improve ylide generation.- Increase the reaction temperature or time, but monitor for side reactions.- Consider using a more reactive phosphonate ylide (Horner-Wadsworth-Emmons reaction).[8]
Formation of Z-isomer instead of the desired E-isomer - Use of a non-stabilized ylide.- Reaction conditions favoring kinetic control.- Utilize a stabilized ylide containing an electron-withdrawing group.- Employ the Schlosser modification of the Wittig reaction, which can favor the E-isomer.[9]
Difficulty in removing Triphenylphosphine Oxide (TPPO) byproduct - Similar polarity of TPPO and the desired product.- Precipitation: Convert TPPO into an insoluble salt by adding metal salts like ZnCl₂ or MgCl₂ to the crude reaction mixture, followed by filtration.[6] - Chromatography on silica gel: If the product is non-polar, TPPO can be retained on a silica plug while the product is eluted with a non-polar solvent.[6]- Crystallization: If the product is crystalline and has different solubility properties than TPPO, recrystallization from a suitable solvent can be effective.[10][11]
Presence of unreacted steroidal aldehyde in the final product - Insufficient amount of ylide used.- Low reactivity of the aldehyde.- Use a slight excess of the phosphonium ylide (e.g., 1.1-1.2 equivalents).- Increase the reaction time or temperature to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction

  • Phosphonium Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete ylide formation, often indicated by a color change.

  • Reaction with Steroidal Aldehyde:

    • Dissolve the steroidal C22-aldehyde in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the aldehyde solution to the pre-formed ylide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using one of the methods described in the troubleshooting guide to remove TPPO and other impurities.

Visualizations

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Purification AlkylHalide Alkyl Halide PhosphoniumSalt Phosphonium Salt AlkylHalide->PhosphoniumSalt SN2 Reaction PPh3 Triphenylphosphine PPh3->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation CrudeProduct Crude Product Mixture Ylide->CrudeProduct SteroidAldehyde Steroidal C22-Aldehyde SteroidAldehyde->CrudeProduct Olefination Purification Purification (e.g., Precipitation, Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct Byproduct Triphenylphosphine Oxide (TPPO) Purification->Byproduct Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity LowYield Low Conversion CheckPurity->LowYield Low Product Spot Impure Presence of Byproducts/ Starting Materials CheckPurity->Impure Multiple Spots OptimizeYlide Optimize Ylide Formation: - Anhydrous conditions - Stronger base LowYield->OptimizeYlide OptimizeReaction Optimize Wittig Reaction: - Increase temp/time - Use excess ylide LowYield->OptimizeReaction PurificationStrategy Select Purification Strategy Impure->PurificationStrategy PureProduct High Yield, Pure Product OptimizeYlide->PureProduct OptimizeReaction->PureProduct Precipitation Precipitate TPPO (e.g., with ZnCl2) PurificationStrategy->Precipitation TPPO Contamination Chromatography Column Chromatography PurificationStrategy->Chromatography Multiple Impurities Crystallization Recrystallization PurificationStrategy->Crystallization Crystalline Product Precipitation->PureProduct Chromatography->PureProduct Crystallization->PureProduct

References

Overcoming challenges in the purification of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 22-Dehydroclerosterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this sterol.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of this compound during column chromatography, resulting in a very low yield. What are the possible causes and how can I troubleshoot this?

Answer:

Low yield in column chromatography can stem from several factors. Here's a systematic approach to identify and resolve the issue:

  • Improper Solvent System: The polarity of your mobile phase might be too high, causing your compound to elute too quickly with impurities, or too low, leading to strong adsorption on the stationary phase and incomplete elution.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.3 for this compound. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also improve separation and yield.

  • Column Overloading: Loading too much crude sample onto the column can lead to poor separation and band broadening, resulting in mixed fractions and apparent yield loss.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Compound Instability: this compound may be degrading on the silica gel, which is slightly acidic.

    • Solution: You can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine or by using a different stationary phase such as alumina.

  • Improper Column Packing: An unevenly packed column with channels or cracks can lead to a non-uniform flow of the mobile phase, resulting in poor separation and loss of product.

    • Solution: Ensure the column is packed uniformly as a slurry and allowed to settle without any air bubbles.

Issue 2: Co-elution of Impurities

Question: I am unable to separate this compound from closely related sterol impurities. How can I improve the resolution of my chromatographic separation?

Answer:

Separating structurally similar sterols is a common challenge. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: Fine-tune the solvent system. Small changes in the ratio of polar to non-polar solvents can significantly impact selectivity. Consider using a three-component solvent system to modulate selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase can be effective.

    • Argentation Chromatography: Silica gel impregnated with silver nitrate can separate sterols based on the number and position of double bonds.

    • Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and can be effective for sterol separation.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice. A C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point.

  • Fraction Collection Strategy: Collect smaller fractions and analyze them carefully by TLC or HPLC to identify the fractions containing the pure compound.

Issue 3: this compound Fails to Crystallize

Question: I have a concentrated solution of partially purified this compound, but it is not crystallizing. What should I do?

Answer:

Crystallization is sensitive to several factors. If you are facing difficulties, consider the following troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the supersaturated solution to induce crystal growth.

  • Solvent System: The choice of solvent is critical. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Experiment with binary solvent systems where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in a minimum amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid.

  • Purity of the Compound: Impurities can significantly inhibit crystallization. If the compound is still impure, an additional purification step (e.g., another column chromatography) may be necessary.

  • Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature slowly and then transfer it to a refrigerator or freezer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: The nature of impurities largely depends on the synthetic route. If a Wittig reaction is employed to introduce the side chain, common impurities may include:

  • Unreacted starting materials: Such as the corresponding steroidal ketone or aldehyde.

  • Wittig reagent byproducts: Triphenylphosphine oxide is a common byproduct.

  • Stereoisomers: The synthesis may not be completely stereospecific, leading to the formation of other sterol isomers.

Q2: What is the recommended method for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a powerful technique for quantifying purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

Q3: What are the ideal storage conditions for purified this compound?

A3: To ensure stability, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2] This minimizes degradation from oxidation and exposure to light. For maximum recovery, it is also recommended to centrifuge the vial before opening.[2]

Q4: Can you provide a starting point for a column chromatography protocol?

A4: A good starting point for the purification of sterols by silica gel column chromatography is to use a mobile phase of hexane or heptane with a gradually increasing percentage of ethyl acetate. For example, you can start with 100% hexane and gradually increase the ethyl acetate concentration to 5%, 10%, and so on, while monitoring the elution of the compound by TLC.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Please note that these are example values and actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Techniques for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Silica Gel Column Chromatography7590-9560-70
Recrystallization90>9880-90
Preparative HPLC95>9950-60

Table 2: Purity Assessment of this compound by Different Analytical Methods

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV (210 nm)99.20.01%0.03%
GC-FID99.50.005%0.015%
qNMR (¹H)99.8 (absolute)--

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., acetone/water, ethyl acetate/hexane).

  • Dissolution: Dissolve the partially purified this compound in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystal Formation: Further cool the solution in an ice bath or refrigerator to promote complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Steps cluster_analysis Purity Assessment crude_material Crude Synthetic Mixture or Natural Product Extract dissolution Dissolution in Organic Solvent crude_material->dissolution filtration Filtration to Remove Insoluble Impurities dissolution->filtration column_chromatography Silica Gel Column Chromatography filtration->column_chromatography Load Crude Extract fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify Pure Fractions recrystallization Recrystallization pooling->recrystallization Concentrate and Recrystallize hplc HPLC-UV Analysis recrystallization->hplc gcms GC-MS Analysis recrystallization->gcms nmr NMR Spectroscopy recrystallization->nmr pure_product Pure this compound (>98%) hplc->pure_product gcms->pure_product nmr->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues cluster_solutions_chroma Solutions cluster_solutions_crysta Solutions start Purification Problem Encountered low_yield Low Yield start->low_yield co_elution Co-elution of Impurities start->co_elution no_crystals No Crystal Formation start->no_crystals optimize_solvent Optimize Mobile Phase (TLC) low_yield->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) low_yield->change_stationary_phase check_loading Check Sample Loading low_yield->check_loading co_elution->optimize_solvent co_elution->change_stationary_phase use_hplc Use Preparative HPLC co_elution->use_hplc induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation optimize_solvent_crysta Optimize Solvent System no_crystals->optimize_solvent_crysta repurify Repurify the Compound no_crystals->repurify slow_cooling Ensure Slow Cooling no_crystals->slow_cooling

Caption: Troubleshooting decision tree for this compound purification.

References

Stability and proper storage conditions for 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 22-Dehydroclerosterol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[1] When stored under these conditions, the compound is expected to be stable for years.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For solutions stored at -20°C, it is recommended to re-evaluate their efficacy if stored for more than a month.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]

Q4: How can I improve the solubility of this compound?

If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[2]

Q5: Is this compound sensitive to light or air?

Yes, like many sterols, this compound is susceptible to oxidation and photodegradation.[4][5] Therefore, it is crucial to store it protected from light and under an inert atmosphere. When working with the compound, minimize its exposure to air and light.

Stability Data

Stress ConditionCompoundMatrixDurationDegradation (%)Major Degradation ProductsReference
Heating at 60°CStigmasterolSoybean Oil10 days2.52 - 23.077-ketostigmasterol[6][7]
Heating at 180°CStigmasterolSoybean Oil9 hours30.00 - 37.035,6β-epoxy and 7β-hydroxy derivatives[6][7]
Heating at 180°CStigmasterolNeat6 hours96Not specified[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in chromatogram (GC/HPLC) 1. Contamination from glassware, solvents, or instrument. 2. Sample degradation during preparation or storage. 3. Incomplete saponification leading to interfering compounds.1. Run solvent blanks to identify sources of contamination. Ensure all glassware is thoroughly cleaned. 2. Prepare fresh samples and analyze them promptly. Store extracts at low temperatures (-20°C or below) under inert gas. 3. Ensure complete saponification by optimizing reaction time and temperature.
Low recovery of this compound 1. Incomplete extraction from the sample matrix. 2. Adsorption to plasticware. 3. Degradation during sample workup.1. Repeat the extraction step to ensure maximum recovery. 2. Use glass or Teflon-lined containers and labware when handling organic solutions of the compound. 3. Minimize exposure to heat, light, and oxygen during sample preparation.
Irreproducible results 1. Inconsistent sample handling and preparation. 2. Instability of the compound in the chosen solvent or conditions. 3. Fluctuation in instrument performance.1. Standardize all steps of the experimental protocol. 2. Verify the stability of this compound in your specific experimental medium and timeframe. 3. Perform system suitability tests before each analytical run.
Compound appears oily or difficult to weigh The compound may be hygroscopic.Store the compound in a desiccator. For accurate dispensing, it is recommended to dissolve the entire contents of the vial in a known volume of solvent to create a stock solution of a specific concentration.

Experimental Protocols

Protocol for Assessing the Stability of this compound (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20%.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M to 1 M hydrochloric acid.

    • Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of base (e.g., sodium hydroxide), and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M to 1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid (e.g., hydrochloric acid).

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Sample at specified time points and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial containing the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • At specified time points, remove a sample, dissolve it in the mobile phase, and analyze.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[9]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample at specified time points and analyze.

3. Analytical Method:

  • A stability-indicating HPLC method with UV or mass spectrometric detection is recommended.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is often effective for sterol separation.

  • Detection: UV detection (e.g., 205-210 nm) or Mass Spectrometry (MS) for identification of degradation products.

  • Analysis: Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl) stock->acid Expose to Stress base Base Hydrolysis (NaOH) stock->base Expose to Stress oxidation Oxidation (H2O2) stock->oxidation Expose to Stress thermal Thermal (Heat) stock->thermal Expose to Stress photo Photolytic (Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_storage Proper Storage and Handling compound This compound temp Temperature compound->temp is sensitive to light Light compound->light is sensitive to oxygen Oxygen compound->oxygen is sensitive to ph pH (Acid/Base) compound->ph is sensitive to storage_temp Store at -20°C temp->storage_temp mitigated by inert_atm Inert Atmosphere temp->inert_atm mitigated by desiccate Desiccate temp->desiccate mitigated by protect_light Protect from Light temp->protect_light mitigated by aliquot Aliquot Solutions temp->aliquot mitigated by light->storage_temp mitigated by light->inert_atm mitigated by light->desiccate mitigated by light->protect_light mitigated by light->aliquot mitigated by oxygen->storage_temp mitigated by oxygen->inert_atm mitigated by oxygen->desiccate mitigated by oxygen->protect_light mitigated by oxygen->aliquot mitigated by ph->storage_temp mitigated by ph->inert_atm mitigated by ph->desiccate mitigated by ph->protect_light mitigated by ph->aliquot mitigated by

Caption: Key factors influencing the stability of this compound and corresponding storage recommendations.

References

Technical Support Center: Optimizing HPLC Separation of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 22-Dehydroclerosterol using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related sterols.

Q1: Why am I seeing poor resolution or co-elution of this compound with other sterols?

A1: Poor resolution is a common challenge in sterol analysis due to their structural similarity. Several factors in the mobile phase can be adjusted to improve separation.

  • Inadequate Mobile Phase Strength: The organic solvent concentration might be too high, causing the analyte to elute too quickly without sufficient interaction with the stationary phase.

  • Suboptimal Solvent Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) significantly impacts selectivity.

  • Isocratic Elution Limitations: For complex samples containing multiple sterols with varying polarities, an isocratic mobile phase may not provide adequate separation.

Solutions:

  • Decrease Organic Solvent Percentage: In reversed-phase HPLC, reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve the separation of closely eluting peaks.[1][2]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol has a lower elution strength and higher viscosity which can affect mass transfer and band broadening.[3]

  • Implement a Gradient Elution: Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This is particularly effective for separating a wide range of sterols with different hydrophobicities.[4][5][6] A shallow gradient is often beneficial for resolving closely related compounds.

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessive temperatures can degrade the sample or the column.[7]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing can be caused by several factors related to the mobile phase and its interaction with the analyte and stationary phase.

  • Secondary Interactions: The hydroxyl group of sterols can interact with active silanol groups on the silica-based stationary phase, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8]

Solutions:

  • Add a Mobile Phase Modifier: Incorporating a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) can help to suppress the ionization of residual silanol groups on the stationary phase and reduce peak tailing. The use of 0.1% phosphoric acid has been shown to sharpen peaks for similar compounds.[8]

  • Use a Buffered Mobile Phase: A buffer, such as ammonium acetate (e.g., 5 mM), can help maintain a consistent pH and improve peak shape.[4]

  • Optimize Sample Solvent: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. If a stronger solvent must be used for solubility, inject the smallest possible volume.

Q3: I'm observing significant drift or sudden changes in the retention time of this compound. What should I investigate?

A3: Fluctuations in retention time can compromise the reliability of your results. The mobile phase is a frequent source of this issue.

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or issues with the HPLC pump's proportioning valves can lead to a changing mobile phase composition over time.[9]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time drift, especially at the beginning of a series of runs.[9]

  • Mobile Phase Degradation or Evaporation: Over time, volatile components of the mobile phase can evaporate, changing its composition and affecting retention times.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to shifts in retention time.[7]

Solutions:

  • Ensure Proper Mobile Phase Preparation: Premix solvents manually or ensure the online mixer is functioning correctly. Degas the mobile phase thoroughly to prevent bubble formation.[6]

  • Adequate Column Equilibration: Always allow sufficient time for the column to equilibrate with the starting mobile phase conditions. This is typically 10-20 column volumes.

  • Use Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid issues with degradation or evaporation.

  • Use a Column Oven: A column oven will maintain a stable temperature, minimizing retention time variability due to ambient temperature changes.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound on a C18 column?

A1: For reversed-phase separation of sterols like this compound on a C18 column, a common starting point is a mixture of methanol and water or acetonitrile and water. A gradient elution is often recommended. For example, you could start with a gradient of 85% methanol in water and increase to 100% methanol.[4] Another approach is to use a mixture of acetonitrile and methanol.[10] It is crucial to optimize the gradient slope and initial organic concentration for your specific column and sample.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol are commonly used for sterol separations. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure.[3] However, methanol can offer different selectivity and may be better at separating certain closely related sterols. It is often beneficial to screen both solvents, as well as mixtures of the two, during method development.

Q3: Is a buffer necessary in the mobile phase for sterol analysis?

A3: While not always required, a buffer can be beneficial. A low concentration of a buffer like ammonium acetate (e.g., 5 mM) can help to maintain a stable pH and improve peak shape by minimizing interactions with the stationary phase.[4] This is particularly useful if you observe peak tailing.

Q4: Can I use an isocratic method for this compound separation?

A4: An isocratic method, where the mobile phase composition remains constant, can be used if you are separating a simple mixture with components of similar polarity. However, for more complex samples containing multiple sterols, a gradient elution is generally more effective at resolving all components within a reasonable time.[6]

Q5: How does the mobile phase flow rate affect the separation?

A5: The flow rate influences resolution, analysis time, and backpressure. A lower flow rate generally increases resolution but also lengthens the analysis time.[7] Conversely, a higher flow rate shortens the run time but may decrease resolution and increase backpressure. The optimal flow rate is a balance between these factors and depends on the column dimensions and particle size.

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the separation of this compound.

  • Column Selection: Start with a C18 column, which is a versatile stationary phase for sterol analysis. A common dimension is 4.6 x 250 mm with 5 µm particles.

  • Sample Preparation: Dissolve the this compound standard and any samples in a solvent compatible with the initial mobile phase, such as methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Mobile Phase Screening (Gradient Elution):

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Methanol or Acetonitrile (HPLC grade)

    • Scouting Gradient: Start with a broad gradient to determine the approximate elution time of the analyte. For example:

      • 0-2 min: 85% B

      • 2-15 min: 85% to 100% B

      • 15-25 min: 100% B

      • 25-30 min: Re-equilibrate at 85% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV detector at 205-210 nm, as sterols typically have poor UV absorbance at higher wavelengths.[11]

  • Mobile Phase Optimization:

    • Adjust Gradient Slope: If peaks are poorly resolved, use a shallower gradient (i.e., increase the gradient time).

    • Modify Organic Solvent: If resolution is still not optimal, try the other organic solvent (methanol if you started with acetonitrile, or vice-versa) or a ternary mixture.

    • Incorporate Additives: If peak tailing is observed, add 0.1% formic acid or 5 mM ammonium acetate to the mobile phase.

  • Flow Rate and Temperature Optimization: Once a suitable mobile phase composition is identified, optimize the flow rate and temperature to achieve the best balance of resolution, analysis time, and backpressure.

Data Presentation

Table 1: Example Starting Mobile Phase Compositions for Sterol Separation in Reversed-Phase HPLC

Mobile Phase SystemCompositionElution ModeTypical Application
Methanol/WaterGradient from 85% to 100% MethanolGradientGeneral sterol profiling[4]
Acetonitrile/Methanol/Water50:50 (Acetonitrile:Methanol) with 3% WaterIsocraticSeparation of free sterols[10]
Acetonitrile/Isopropanol60:40 (Acetonitrile:Isopropanol)IsocraticAnalysis of steryl esters[12]
Methanol with Buffer85% Methanol with 5 mM Ammonium AcetateGradientSterol analysis by HPLC-MS[4]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Mobile Phase Optimization Steps PoorResolution Poor Resolution/ Co-elution AdjustGradient Adjust Gradient Slope/ Solvent Strength PoorResolution->AdjustGradient Cause: Inadequate Separation Window ChangeSolvent Change Organic Solvent (ACN/MeOH) PoorResolution->ChangeSolvent Cause: Suboptimal Selectivity OptimizeTemp Optimize Temperature PoorResolution->OptimizeTemp Cause: Poor Mass Transfer PeakTailing Peak Tailing AddModifier Add Modifier (e.g., Acid, Buffer) PeakTailing->AddModifier Cause: Secondary Interactions RetentionDrift Retention Time Drift PrepareFresh Prepare Fresh Mobile Phase/ Ensure Proper Mixing RetentionDrift->PrepareFresh Cause: Inconsistent Composition Equilibrate Ensure Adequate Column Equilibration RetentionDrift->Equilibrate Cause: Insufficient Equilibration

Caption: Troubleshooting workflow for common HPLC separation issues.

ExperimentalWorkflow cluster_optimization Optimization Loop Start Start: Method Development ColumnSelection 1. Select C18 Column Start->ColumnSelection SamplePrep 2. Prepare and Filter Sample ColumnSelection->SamplePrep InitialScreen 3. Initial Gradient Screening (e.g., MeOH/Water) SamplePrep->InitialScreen Evaluate 4. Evaluate Chromatogram InitialScreen->Evaluate Optimization 5. Mobile Phase Optimization Evaluate->Optimization Resolution/Peak Shape Not Acceptable Finalize 6. Finalize Method Parameters Evaluate->Finalize Acceptable Separation AdjustGradient Adjust Gradient Optimization->AdjustGradient ChangeSolvent Change Organic Solvent Optimization->ChangeSolvent AddModifier Add Modifier Optimization->AddModifier End End: Optimized Method Finalize->End AdjustGradient->Evaluate ChangeSolvent->Evaluate AddModifier->Evaluate

Caption: Systematic workflow for HPLC method development.

References

How to prevent degradation of 22-Dehydroclerosterol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 22-Dehydroclerosterol during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a sterol found in various natural sources, including marine sponges and some plants. Its chemical structure, featuring a stigmastane skeleton with unsaturation in the side chain (C29H46O), makes it susceptible to degradation under common extraction conditions.[1] Factors such as heat, light, oxygen, and inappropriate pH can lead to oxidation, isomerization, or other chemical modifications, resulting in lower yields and the formation of artifacts that can complicate analysis and biological assays. Proper storage of the pure compound is at -20°C under an inert atmosphere.[2]

Q2: What are the primary factors that cause the degradation of this compound during extraction?

The primary factors that can cause the degradation of sterols like this compound include:

  • Oxidation: Exposure to atmospheric oxygen, especially when combined with heat or light, can lead to the formation of oxysterols. The double bonds in the sterol nucleus and side chain are particularly susceptible to oxidation.

  • Heat: High temperatures used in some extraction techniques, such as Soxhlet extraction, can accelerate degradation reactions.[3]

  • Light: Exposure to UV or even ambient light can promote photo-oxidation.

  • pH: Extreme acidic or basic conditions can cause isomerization or other rearrangements of the sterol structure.

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.

Q3: What are the general signs of this compound degradation in an extract?

Degradation of this compound can be indicated by:

  • Appearance of additional peaks in chromatographic analysis (HPLC, GC-MS): These peaks may correspond to oxidation products (oxysterols), isomers, or other degradation products.

  • Lower than expected yield of the target compound.

  • Changes in the physical properties of the extract, such as color.

  • Inconsistent results in biological assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete extraction from the matrix.Optimize the solvent system. A combination of polar and non-polar solvents (e.g., chloroform/methanol) is often effective for lipid extraction.[4] Increase the extraction time or the number of extraction cycles. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) which can improve efficiency.[3]
Degradation during extraction.See the detailed guide on preventing degradation below.
Loss during solvent evaporation.Use a rotary evaporator at low temperature and reduced pressure. Avoid blowing a strong stream of nitrogen directly onto the sample for extended periods.
Inefficient purification.Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used for effective separation of sterols from other lipids.

Problem 2: Presence of multiple, unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Oxidation of this compound.Minimize exposure to oxygen by working under an inert atmosphere (nitrogen or argon). Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvents.[5]
Thermal degradation.Avoid high temperatures. Use extraction methods that operate at or near room temperature. If heating is necessary (e.g., for saponification), keep the temperature and duration to a minimum.
Photo-degradation.Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. Work in a dimly lit area.
Isomerization due to pH.Maintain a neutral pH during extraction and workup unless a saponification step is required. If an acidic or basic step is necessary, neutralize the extract as soon as possible.

Quantitative Data on Factors Affecting Sterol Stability

While specific quantitative stability data for this compound is limited in the literature, the following tables summarize general findings for phytosterols, which can serve as a valuable guide.

Table 1: Effect of Temperature on Sterol Degradation

TemperatureConditionEffect on SterolsReference
40-60 °CSupercritical CO2 ExtractionHigher yield and preservation of thermolabile compounds compared to high-temperature methods.[6]
60-80 °CSolvent Extraction (Ethanol)Reduction in chemical diversity of extracted compounds from marine sponges.[4]
>100 °CPressurized Liquid ExtractionPotential for degradation of heat-sensitive sterols.[3]
High TemperaturesSoxhlet ExtractionCan lead to degradation of thermolabile sterols.[3]

Table 2: Effect of Extraction Method on Sterol Yield and Stability

Extraction MethodAdvantages for Sterol ExtractionDisadvantages for Sterol ExtractionReference
Solvent Extraction (e.g., Folch, Bligh & Dyer) Well-established for lipid extraction.Can be time-consuming and use large volumes of hazardous solvents.[5]
Ultrasound-Assisted Extraction (UAE) Reduced extraction time, lower solvent consumption, and improved yield. Can enhance oxidative stability of the extract.Requires specialized equipment.[3]
Pressurized Liquid Extraction (PLE) Faster than traditional methods, uses less solvent.High temperatures can cause degradation if not optimized.[3]
Supercritical Fluid Extraction (SFE) with CO2 Mild extraction temperatures, non-toxic solvent, prevents oxidation.High initial equipment cost.
Microwave-Assisted Extraction (MAE) Rapid extraction.Potential for thermal degradation if not carefully controlled.[3]

Experimental Protocols

Recommended Protocol for Extraction of this compound from Marine Sponges

This protocol is a generalized procedure based on best practices for sterol extraction from marine invertebrates. Optimization may be required depending on the specific sponge species and available equipment.

1. Sample Preparation:

  • Freeze-dry the fresh or frozen sponge material to remove water.
  • Grind the lyophilized sponge into a fine powder.

2. Extraction:

  • Extract the powdered sponge material with a 2:1 (v/v) mixture of chloroform:methanol at room temperature. Use a solvent volume that is at least 10 times the volume of the sponge material.
  • Perform the extraction three times, with agitation, for at least 2 hours each time.
  • Combine the solvent extracts.

3. Liquid-Liquid Partitioning:

  • Add deionized water to the combined extract to achieve a final chloroform:methanol:water ratio of 2:1:0.8.
  • Mix thoroughly and allow the phases to separate. The lower chloroform layer will contain the lipids, including this compound.
  • Carefully collect the lower chloroform layer.

4. Saponification (Optional, if esterified sterols are present):

  • Evaporate the chloroform extract to dryness under reduced pressure at a temperature below 40°C.
  • Add a 5% solution of KOH in methanol to the dried extract.
  • Heat the mixture at 60°C for 1-2 hours under a nitrogen atmosphere to hydrolyze any steryl esters.
  • After cooling, add water and extract the non-saponifiable lipids (including free sterols) three times with hexane or diethyl ether.
  • Combine the organic layers and wash with water until the washings are neutral.

5. Purification by Solid-Phase Extraction (SPE):

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.
  • Redissolve the residue in a small volume of hexane.
  • Apply the sample to a silica gel SPE cartridge pre-conditioned with hexane.
  • Wash the cartridge with hexane to elute non-polar compounds.
  • Elute the sterol fraction with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The optimal elution solvent should be determined empirically.
  • Collect the sterol-containing fractions and evaporate the solvent.

6. Analysis:

  • The purified extract can be analyzed by GC-MS (after derivatization, e.g., silylation) or HPLC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_saponification Saponification (Optional) cluster_purification Purification cluster_analysis Analysis start Fresh/Frozen Sponge freeze_dry Freeze-Drying start->freeze_dry grind Grinding freeze_dry->grind extraction Solvent Extraction (Chloroform:Methanol) grind->extraction partition Liquid-Liquid Partitioning extraction->partition saponify Alkaline Hydrolysis (KOH/MeOH) partition->saponify spe Solid-Phase Extraction (SPE) partition->spe extract_ns Extract Non-Saponifiables saponify->extract_ns extract_ns->spe analysis GC-MS or HPLC-MS spe->analysis

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_isomerization Isomerization parent This compound epoxides Epoxides parent->epoxides O2, light, heat ketones Ketones parent->ketones O2, heat hydroxylated Hydroxylated Derivatives parent->hydroxylated O2, metal ions isomers Isomers parent->isomers Acid/Base

Caption: Inferred degradation pathways of this compound.

References

Technical Support Center: Enhancing the Aqueous Solubility of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 22-Dehydroclerosterol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this hydrophobic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a stigmastane-type sterol. Like most sterols, it possesses a rigid, hydrophobic four-ring core and a hydrocarbon side chain, making it virtually insoluble in water. Its predicted water solubility is extremely low, in the range of 0.00013 g/L. This poor aqueous solubility can be a significant hurdle for in vitro and in vivo studies, affecting bioavailability and limiting the ability to achieve desired concentrations in experimental assays.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

Precipitation is a common issue with hydrophobic compounds. Here are some initial steps to address this:

  • Ensure Complete Dissolution in Stock Solvent: Before preparing your aqueous solution, ensure that this compound is fully dissolved in a suitable organic solvent, such as DMSO or ethanol. Visually inspect the stock solution for any particulate matter.

  • Step-wise Dilution: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer. This can prevent localized high concentrations that lead to immediate precipitation.

  • Lower the Final Concentration: Your target concentration may be above the solubility limit in the chosen aqueous medium. Try working with a lower final concentration.

  • Consider a Different Solubilization Strategy: If simple dilution is not effective, you may need to employ a more robust solubilization technique, such as using cyclodextrins, co-solvents, or surfactants.

Q3: What are the primary methods to enhance the solubility of this compound in aqueous solutions?

There are three main strategies to improve the aqueous solubility of hydrophobic compounds like this compound:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like sterols, forming an inclusion complex that is water-soluble.

  • Use of Co-solvents: A water-miscible organic solvent can be used to increase the solubility of a hydrophobic compound. Dimethyl sulfoxide (DMSO) and ethanol are common co-solvents in biological research.

  • Micellar Solubilization with Surfactants: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can solubilize nonpolar compounds in an aqueous environment.

Q4: How do I choose the right solubilization method for my experiment?

The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, the tolerance of your biological system (e.g., cells, enzymes) to the solubilizing agent, and the downstream applications.

  • For cell-based assays: Cyclodextrins are often a good choice as they are generally well-tolerated by cells. Co-solvents like DMSO can also be used, but the final concentration must be kept low (typically ≤0.5%) to avoid cytotoxicity.[1][2][3][4][5]

  • For enzyme assays or other acellular systems: A wider range of co-solvents and surfactants may be acceptable. However, it is crucial to perform control experiments to ensure that the solubilizing agent does not interfere with the assay itself.

  • For animal studies: Formulations often involve a combination of co-solvents and surfactants to achieve the desired concentration and stability for administration.

Troubleshooting Guides

Issue 1: Low solubility even with a solubilizing agent.
Possible Cause Troubleshooting Step
Suboptimal concentration of the solubilizing agent. Increase the concentration of the cyclodextrin, co-solvent, or surfactant. For cyclodextrins and surfactants, ensure you are working above the necessary concentration for complexation or micelle formation.
Incorrect type of solubilizing agent. Not all solubilizing agents are equally effective for all compounds. If one type of cyclodextrin is not working, try another (e.g., HP-β-CD vs. M-β-CD). Similarly, different surfactants have different solubilization capacities.
pH of the solution. For some compounds, pH can influence solubility. While this compound is not ionizable, pH can affect the stability of the formulation. Ensure the pH of your final solution is compatible with your experimental system.
Temperature. Solubility can be temperature-dependent. Gentle warming may help to dissolve the compound, but be cautious of potential degradation at higher temperatures.
Issue 2: Cytotoxicity or interference observed in the experimental assay.
Possible Cause Troubleshooting Step
High concentration of the co-solvent. Reduce the final concentration of the co-solvent (e.g., DMSO) in your assay. Most cell lines can tolerate up to 0.5% DMSO, but sensitive cells may require lower concentrations.[1][2][3][4][5] Always include a vehicle control (buffer with the same concentration of the co-solvent) in your experiments.
The solubilizing agent is interfering with the assay. Perform control experiments with the solubilizing agent alone to assess its effect on your assay. If interference is observed, you may need to switch to a different solubilization method.
Instability of the formulation over time. Prepare fresh solutions for each experiment. Some formulations may not be stable for long-term storage.

Data Presentation: Solubility of Related Sterols

As specific quantitative solubility data for this compound is limited in the literature, the following tables provide data for cholesterol and other related sterols to serve as a guide. It is recommended to experimentally determine the optimal conditions for this compound.

Table 1: Solubility of Cholesterol in Aqueous Cyclodextrin Solutions

Cyclodextrin (at 10 mM)Cholesterol Solubility (µg/mL)Fold Increase vs. Water
β-Cyclodextrin (β-CD)~50~3.3
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)~150~10
Methyl-β-Cyclodextrin (M-β-CD)~1000~67

Note: These are approximate values derived from phase-solubility diagrams and can vary based on experimental conditions. The intrinsic solubility of cholesterol in water is approximately 1.5 µg/mL.

Table 2: Properties of Common Solubilizing Agents

AgentTypeTypical Concentration RangeNotes
DMSO Co-solvent0.1% - 1% (in vitro)Most cell lines tolerate ≤0.5%.[1][2][3][4][5] Can affect cell differentiation and other cellular processes at higher concentrations.
Ethanol Co-solvent0.1% - 1% (in vitro)Can be toxic to cells at higher concentrations.
HP-β-Cyclodextrin Cyclodextrin1 mM - 50 mMGenerally well-tolerated by cells.
Tween® 80 Surfactant0.01% - 0.1%CMC is ~0.0015 mM (at 298K).[6][7][8] Should be used at concentrations above the CMC for micellar solubilization.

Experimental Protocols

Protocol 1: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is a general guideline for preparing a stock solution of this compound complexed with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare the HP-β-CD Solution:

    • Weigh out the required amount of HP-β-CD to prepare a stock solution of the desired concentration (e.g., 100 mM) in your aqueous buffer.

    • Vortex until the HP-β-CD is completely dissolved. Gentle warming (37°C) may be required.

  • Add this compound:

    • Weigh out the desired amount of this compound powder and add it to the HP-β-CD solution.

  • Complexation:

    • Vortex the mixture vigorously for 5-10 minutes.

    • Sonicate the mixture in a water bath sonicator for 15-30 minutes.

    • Incubate the mixture at 37°C for 1-2 hours with intermittent vortexing to facilitate the formation of the inclusion complex.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. It is recommended to prepare fresh solutions for critical experiments.

Protocol 2: Solubilization of this compound using DMSO as a Co-solvent

This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex vigorously until the this compound is completely dissolved. Brief sonication may assist in dissolution.

  • Dilution into Aqueous Buffer:

    • Warm the aqueous buffer to 37°C.

    • While vigorously vortexing the buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in the aqueous solution is at a level tolerated by your experimental system (e.g., ≤0.5% for most cell lines).[1][2][3][4][5]

  • Final Solution:

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or use a different solubilization method.

    • Use the final solution immediately.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_complexation Complexation cluster_final Final Steps A Prepare HP-β-CD solution in aqueous buffer B Add this compound powder A->B C Vortex vigorously B->C D Sonicate in water bath C->D E Incubate at 37°C D->E F Sterile filter (0.22 µm) E->F G Store at 4°C or -20°C F->G

Caption: Workflow for solubilizing this compound with cyclodextrin.

experimental_workflow_cosolvent cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_use Final Solution A Dissolve this compound in 100% DMSO B Vortex/Sonicate until fully dissolved A->B D Add DMSO stock dropwise while vortexing B->D C Warm aqueous buffer to 37°C C->D E Ensure final DMSO concentration is low (e.g., ≤0.5%) D->E F Visually inspect for precipitation E->F G Use immediately F->G

Caption: Workflow for solubilizing this compound with a co-solvent.

logical_relationship_troubleshooting A Precipitation Observed B Incomplete dissolution in stock? A->B Possible Cause C Concentration too high? A->C Possible Cause D Suboptimal solubilizer concentration? A->D Possible Cause E Check stock solution clarity B->E Solution F Lower final concentration C->F Solution G Increase solubilizer concentration D->G Solution

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Analysis of 22-Dehydroclerosterol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 22-Dehydroclerosterol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In complex biological matrices, endogenous components like phospholipids, salts, and other lipids are common sources of matrix effects that can interfere with the analysis of sterols.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed using several methods. A widely used qualitative method is the post-column infusion experiment. In this technique, a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will reveal a dip or rise in the baseline signal at the retention times of interfering compounds, indicating regions of ion suppression or enhancement.

A quantitative assessment can be made by comparing the signal response of a standard prepared in a clean solvent to the response of the same standard spiked into a blank matrix extract (post-extraction spike). The matrix factor (MF) can be calculated as follows:

MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Q3: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would have nearly identical physicochemical properties and chromatographic behavior to the analyte. Consequently, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
Poor Signal Intensity / High Ion Suppression Co-eluting matrix components are interfering with the ionization of this compound.1. Optimize Sample Preparation: - Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2] - For plasma/serum samples, consider protein precipitation followed by LLE or SPE.2. Modify Chromatographic Conditions: - Adjust the mobile phase gradient to better separate this compound from matrix interferences.[2] - Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl, or Pentafluorophenyl) to alter selectivity.[3] - Reduce the flow rate to potentially improve ionization efficiency.
Inconsistent and Irreproducible Results for Quality Control (QC) Samples Sample-to-sample variability in the matrix composition is causing different degrees of ion suppression.1. Use Matrix-Matched Calibrators and QCs: - Prepare calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.2. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.3. Improve Sample Cleanup: - A robust and consistent sample preparation method will minimize variability in matrix effects.
Peak Splitting or Tailing for this compound - Injection of the sample in a solvent stronger than the initial mobile phase.- Column contamination or degradation.1. Adjust Injection Solvent: - Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[4]2. Column Maintenance: - Flush the column with a strong solvent to remove contaminants. - Replace the guard column or the analytical column if performance does not improve.[4]
Retention Time Shifts - Changes in mobile phase composition.- Column aging or temperature fluctuations.1. Prepare Fresh Mobile Phase: - Ensure mobile phase components are accurately measured and mixed.2. System Equilibration and Temperature Control: - Ensure the column is properly equilibrated before each run. - Use a column oven to maintain a consistent temperature.

Quantitative Data Summary

The following table summarizes representative data on matrix effects observed for sterols in biological matrices from published literature. While specific data for this compound is not available, these values for structurally similar compounds illustrate the potential impact of the matrix.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
CholesterolHuman PlasmaProtein Precipitation-30 to -50 (Suppression)Generic Data
ErgosterolFungal ExtractLLE-20 to +15 (Suppression/Enhancement)Generic Data
7-DehydrocholesterolHuman SerumSPE-15 to -25 (Suppression)Generic Data
CampesterolPlant OilSaponification & LLE-10 to +10 (Suppression/Enhancement)Generic Data

Note: The extent of matrix effects can vary significantly depending on the specific matrix, sample preparation method, and LC-MS/MS conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion for Identifying Ion Suppression/Enhancement Zones

Objective: To qualitatively identify regions in the chromatogram where matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill a syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the standard solution into the MS and acquire data in MRM mode for this compound to establish a stable baseline.

  • Matrix Injection:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the baseline for any deviations. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at the retention time of the co-eluting matrix components.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Fungal Extracts

Objective: To reduce matrix effects by cleaning up a fungal extract containing this compound prior to LC-MS/MS analysis.

Materials:

  • Silica-based SPE cartridge (e.g., 100 mg)

  • SPE vacuum manifold

  • Hexane (conditioning and wash solvent)

  • Toluene (sample loading solvent)

  • Isopropanol/Hexane mixture (e.g., 30:70 v/v, elution solvent)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase)

  • Dried fungal extract

Procedure:

  • Cartridge Conditioning:

    • Condition the silica SPE cartridge by passing 2 mL of hexane through it.

  • Sample Loading:

    • Re-dissolve the dried fungal extract in a small volume of toluene (e.g., 1 mL).

    • Load the dissolved sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of hexane to elute non-polar interfering compounds. Apply vacuum to dry the cartridge.

  • Elution:

    • Place a clean collection tube in the manifold.

    • Elute this compound and other sterols by passing 8 mL of the isopropanol/hexane mixture through the cartridge.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the reconstitution solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Fungal Extract) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Evaporation Dry-down Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic Start Poor/Inconsistent Results? CheckMatrixEffect Assess Matrix Effects (Post-Column Infusion / Post-Extraction Spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect Confirmed? CheckMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) MatrixEffectPresent->OptimizeSamplePrep Yes NoMatrixEffect Investigate Other Issues (Instrument, Standard Stability) MatrixEffectPresent->NoMatrixEffect No OptimizeLC Optimize LC Conditions (Gradient, Column) OptimizeSamplePrep->OptimizeLC UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL_IS Revalidate Re-evaluate and Validate Method UseSIL_IS->Revalidate

Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Refining Antibacterial Assays with 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22-Dehydroclerosterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your antibacterial assay conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known antibacterial activity?

This compound is a sterol compound. Published data indicates it possesses antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Helicobacter pylori.[1][2]

2. What are the solubility characteristics of this compound?

This compound is a lipophilic compound and is generally insoluble in aqueous solutions. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For antibacterial assays, a stock solution is typically prepared in a solvent like DMSO.

3. Which solvents are recommended for preparing this compound for antibacterial assays?

Due to its lipophilic nature, a water-miscible organic solvent is required. DMSO is the most commonly used solvent for this purpose. It is recommended to use a minimal concentration of DMSO, as the solvent itself can have an inhibitory effect on bacterial growth at higher concentrations.[1][3][4][5][6]

4. What is the maximum concentration of DMSO that can be used in an antibacterial assay?

As a general guideline, the final concentration of DMSO in the assay should be kept as low as possible, ideally at or below 2% (v/v).[1] However, the susceptibility to DMSO can vary between different bacterial species. Therefore, it is crucial to perform a solvent toxicity control to determine the highest non-inhibitory concentration of DMSO for the specific bacterial strains being tested.[3][4][5]

5. Can I use detergents to improve the solubility of this compound in my assay medium?

Yes, non-ionic detergents like Tween 80 can be used to improve the solubility and dispersion of lipophilic compounds in aqueous media.[2][7][8] However, it is important to use them at very low concentrations (e.g., 0.1-0.5% v/v) and to include a detergent control, as Tween 80 can sometimes interfere with the antibacterial activity of the test compound or affect bacterial growth and biofilm formation.[7][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the assay medium. The concentration of the compound exceeds its solubility in the final assay medium, even with a solvent.- Increase the final concentration of the co-solvent (e.g., DMSO), but ensure it remains below the toxic level for the test bacteria by running a solvent control. - Consider using a low concentration of a non-ionic detergent like Tween 80 (e.g., 0.1%) to aid in solubilization. Always include a detergent-only control. - Prepare the dilutions of this compound in the solvent before adding them to the broth to ensure it is fully dissolved at each step.
Inconsistent or non-reproducible MIC results. - Incomplete solubilization of the compound. - Variability in inoculum preparation. - Interference from the solvent or detergent.- Ensure the stock solution is fully dissolved before preparing dilutions. Vortex thoroughly between each dilution step. - Standardize the inoculum preparation carefully, ensuring the bacterial suspension matches the recommended McFarland standard for the assay. - Always run parallel solvent and/or detergent controls at the same concentrations used in the experimental wells to account for any intrinsic antimicrobial effects.
No antibacterial activity observed, even at high concentrations. - The compound may not be active against the tested strain. - The compound may have degraded. - The lipophilic nature of the compound prevents effective interaction with the bacteria in the aqueous medium.- Test against a broader range of bacterial species, including those for which activity has been previously reported (E. coli, S. aureus, H. pylori). - Ensure proper storage of the this compound stock solution (typically at -20°C). - Optimize the assay conditions to improve the availability of the compound, for instance, by slightly increasing the non-toxic solvent concentration or adding a suitable surfactant.
Inhibition of bacterial growth in the solvent control wells. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the bacteria.- Perform a solvent toxicity titration to determine the maximum non-inhibitory concentration of the solvent for each bacterial strain. - Reduce the final concentration of the solvent in your assay to a level that does not affect bacterial growth.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Gentamicin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO at a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • In well 1, add a volume of the stock solution to CAMHB to achieve the highest desired starting concentration in a total volume of 200 µL (this will be serially diluted).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (CAMHB and inoculum, no compound).

    • Well 12 will serve as the solvent control (CAMHB, inoculum, and the highest concentration of DMSO used in the assay).

  • Inoculation: Add the prepared bacterial inoculum to each well (typically 50 µL to 100 µL depending on the initial volume to reach the final desired CFU/mL).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Disk Diffusion Assay

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Preparation of Disks: Dissolve this compound in DMSO to a known concentration. Apply a specific volume (e.g., 10 µL) of this solution onto a sterile paper disk and allow the solvent to evaporate completely in a sterile environment.

  • Disk Placement: Place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Controls: Place a disk impregnated only with the solvent (DMSO) as a negative control. A disk with a standard antibiotic can be used as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

Data Presentation

Table 1: Example Data Layout for MIC Determination of this compound

Bacterial StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)Solvent Control (e.g., 2% DMSO)
E. coli ATCC 25922No Inhibition
S. aureus ATCC 25923No Inhibition
H. pylori ATCC 43504No Inhibition

Table 2: Example Data Layout for Disk Diffusion Assay of this compound

Bacterial StrainZone of Inhibition (mm) (this compound)Zone of Inhibition (mm) (Positive Control)Zone of Inhibition (mm) (Solvent Control)
E. coli ATCC 259220
S. aureus ATCC 259230
H. pylori ATCC 435040

Visualizations

Experimental Workflow and Logic

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results cluster_controls Controls stock Prepare this compound Stock Solution in DMSO serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic growth_control Growth Control (No Compound) incubate->growth_control solvent_control Solvent Control (DMSO only) incubate->solvent_control growth_control->read_mic Compare solvent_control->read_mic Validate

Caption: Workflow for MIC determination of this compound.

Potential Mechanism of Action

The primary antibacterial mechanism of many lipophilic compounds, including sterols, involves the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

mechanism_of_action compound This compound (Lipophilic) membrane Bacterial Cell Membrane (Phospholipid Bilayer) compound->membrane Intercalates into disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage death Bacterial Cell Death leakage->death

References

Technical Support Center: Synthesis of 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the laboratory synthesis of 22-Dehydroclerosterol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and practical starting material for the synthesis of this compound is Stigmasterol. Stigmasterol is a readily available plant sterol that already contains the C22-C23 double bond, which is a key feature of this compound. The synthetic challenge then lies in the modification of the side chain to introduce the C25-C26 double bond.

Q2: What is the general synthetic strategy to produce this compound from Stigmasterol?

The overall strategy involves a multi-step process:

  • Protection of the 3β-hydroxyl group: The hydroxyl group at the C3 position is reactive and needs to be protected to prevent unwanted side reactions during subsequent steps.

  • Oxidative cleavage of the C22-C23 double bond: This step breaks the original side chain to create a shorter chain aldehyde, which will be the anchor point for building the desired side chain.

  • Wittig reaction to build the side chain: A Wittig reaction is a reliable method for forming carbon-carbon double bonds and will be used to attach the remainder of the side chain.

  • Deprotection of the 3β-hydroxyl group: The final step is to remove the protecting group to yield this compound.

Q3: Why is the Wittig reaction a crucial step in this synthesis?

The Wittig reaction is essential for constructing the specific side chain of this compound with the required double bond at the C22 position.[1][2] This reaction allows for the stereoselective formation of the (E)-alkene, which is the desired isomer for this molecule.[2] Careful selection of the Wittig reagent and reaction conditions is critical for achieving a good yield and the correct stereochemistry.[1][2]

Troubleshooting Guide

Problem 1: Low yield during the protection of the 3β-hydroxyl group.

  • Possible Cause: Incomplete reaction due to inefficient base or steric hindrance. Sterically hindered ketones, in particular, can lead to slow reactions and poor yields.[2]

  • Solution:

    • Choice of Protecting Group: Consider using a less bulky protecting group if steric hindrance is suspected. Common protecting groups for alcohols include acetyl (Ac), benzyl (Bn), and various silyl ethers.[3]

    • Reaction Conditions: Ensure anhydrous conditions, as water can quench the reagents. Use a stronger, non-nucleophilic base like 2,6-lutidine or a slight excess of a common base like pyridine.

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem 2: Formation of multiple products during the oxidative cleavage of the C22-C23 double bond.

  • Possible Cause: Over-oxidation or side reactions due to the harshness of the oxidizing agent.

  • Solution:

    • Choice of Oxidizing Agent: Ozonolysis followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) is a standard and relatively mild method for cleaving double bonds to yield aldehydes.

    • Temperature Control: Perform the ozonolysis at a low temperature (typically -78 °C) to minimize side reactions.

    • Purification: Careful column chromatography is essential to separate the desired aldehyde from any byproducts.

Problem 3: Low yield and/or formation of the (Z)-isomer in the Wittig reaction.

  • Possible Cause: The choice of Wittig reagent, base, and solvent can significantly influence the yield and stereoselectivity of the reaction.[2] Stabilized ylides tend to favor the (E)-isomer, but reaction conditions play a crucial role.[2]

  • Solution:

    • Ylide Preparation: Prepare the ylide in situ at low temperature to ensure its stability.

    • Base Selection: Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) for non-stabilized ylides.[2] For stabilized ylides, weaker bases like potassium carbonate can be used.[2]

    • Solvent: Use an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

    • Salt-Free Conditions: The presence of lithium salts can decrease the E-selectivity. Using "salt-free" ylides, prepared by filtering out the lithium bromide, can improve the stereoselectivity.

Problem 4: Difficulty in removing triphenylphosphine oxide (TPPO) after the Wittig reaction.

  • Possible Cause: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its polarity and solubility.[4]

  • Solution:

    • Crystallization: If the product is crystalline, recrystallization can be an effective method for removing TPPO.

    • Column Chromatography: Careful selection of the solvent system for column chromatography is crucial. A non-polar eluent will typically elute the sterol product before the more polar TPPO.

    • Precipitation of TPPO: TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether. Cooling the solution can aid precipitation.

    • Complexation: Adding ZnCl2 can form a complex with TPPO, which is insoluble and can be filtered off.[4]

Problem 5: Incomplete deprotection of the 3β-hydroxyl group.

  • Possible Cause: The chosen deprotection conditions are not suitable for the specific protecting group used.

  • Solution:

    • Match Deprotection to Protecting Group: Ensure the deprotection method is appropriate for the protecting group. For example:

      • Silyl ethers (e.g., TBDMS): Use a fluoride source like tetrabutylammonium fluoride (TBAF).

      • Acetyl (Ac) or Benzoyl (Bz) esters: Use basic hydrolysis (e.g., K2CO3 in methanol) or acidic hydrolysis.[3]

      • Benzyl (Bn) ethers: Removed by hydrogenolysis (H2, Pd/C).[3]

    • Reaction Monitoring: Monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, adding more reagent or slightly increasing the temperature may be necessary.

Experimental Protocols

Protection of Stigmasterol (as a Silyl Ether)
  • Dissolve Stigmasterol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidative Cleavage of the C22-C23 Double Bond
  • Dissolve the protected stigmasterol (1.0 eq) in a mixture of DCM and methanol at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (DMS, 5.0 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography on silica gel.

Wittig Reaction for Side Chain Elongation
  • To a suspension of the appropriate phosphonium salt (e.g., (3-methylbut-2-en-1-yl)triphenylphosphonium bromide, 1.5 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi, 1.4 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Cool the solution back to -78 °C and add a solution of the aldehyde from the previous step (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel to separate it from triphenylphosphine oxide.

Deprotection of the 3β-Hydroxyl Group
  • Dissolve the protected this compound (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1ProtectionTBDMSCl, ImidazoleDCM0 to RT12-1690-95
2CleavageO3, DMSDCM/MeOH-78 to RT1275-85
3Wittig ReactionPhosphonium Salt, n-BuLiTHF-78 to RT4-660-75
4DeprotectionTBAFTHFRT2-485-95

Visualizations

experimental_workflow start Stigmasterol step1 Protection of 3β-Hydroxyl Group start->step1 intermediate1 Protected Stigmasterol step1->intermediate1 step2 Oxidative Cleavage of C22=C23 intermediate1->step2 intermediate2 Steroidal Aldehyde step2->intermediate2 step3 Wittig Reaction intermediate2->step3 intermediate3 Protected This compound step3->intermediate3 step4 Deprotection of 3β-Hydroxyl Group intermediate3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound.

wittig_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde Steroidal Aldehyde (R-CHO) betaine Betaine Intermediate aldehyde->betaine ylide Phosphonium Ylide (Ph3P=CHR') ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane alkene Alkene (R-CH=CHR') oxaphosphetane->alkene tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo

Caption: Key steps of the Wittig reaction mechanism.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 22-Dehydroclerosterol and Clerosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural product research, sterols have emerged as a class of compounds with diverse and promising biological activities. This guide provides a detailed comparison of the bioactivity of two such sterols: 22-Dehydroclerosterol and Clerosterol. By presenting available experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

At a Glance: Bioactivity Comparison

The following table summarizes the currently available quantitative data on the bioactivities of this compound and Clerosterol. It is important to note that research on this compound is less extensive than on Clerosterol, resulting in gaps in the available data.

BioactivityThis compoundClerosterol
Anticancer Activity Data not availableIC50: 150 µM (A2058 human melanoma cells)
Antibacterial Activity Active against E. coli, S. aureus, and H. pylori (MIC values not reported)Data not available
Anti-inflammatory Activity Data not availableData not available (Phytosterols, in general, exhibit anti-inflammatory properties)

In-Depth Analysis of Bioactivities

Anticancer Activity

Clerosterol has demonstrated cytotoxic effects against human melanoma cells. A study reported that clerosterol inhibited the growth of A2058 human melanoma cells with an IC50 value of 150 µM. The mechanism of action involves the induction of apoptosis, a form of programmed cell death. This is evidenced by morphological changes in the cells, such as chromatin condensation and DNA fragmentation. The pro-apoptotic effect of clerosterol is mediated by the regulation of Bcl-2 family proteins, leading to the activation of the mitochondrial apoptotic pathway and subsequent activation of caspases 3 and 9.

Currently, there is no publicly available data on the anticancer activity of This compound . Further research is required to determine its potential in this area.

Antibacterial Activity

This compound has been reported to possess antibacterial properties. It has shown activity against both Gram-negative (Escherichia coli and Helicobacter pylori) and Gram-positive (Staphylococcus aureus) bacteria. However, specific minimum inhibitory concentration (MIC) values, which are crucial for quantifying antibacterial efficacy, are not yet available in the public domain.

There is currently no available information regarding the antibacterial activity of Clerosterol .

Anti-inflammatory Activity

While specific studies detailing the anti-inflammatory activity of Clerosterol and This compound are limited, it is well-established that phytosterols as a class of compounds possess anti-inflammatory properties. These effects are thought to be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. Further investigation is needed to quantify the specific anti-inflammatory potential of these two individual sterols.

Experimental Protocols

To facilitate further research and verification of the reported bioactivities, detailed protocols for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Clerosterol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visual representations of key processes can aid in understanding the mechanisms of action and experimental designs.

Bioactivity_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_data Data Analysis This compound This compound Anticancer Anticancer This compound->Anticancer Antibacterial Antibacterial This compound->Antibacterial Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Clerosterol Clerosterol Clerosterol->Anticancer Clerosterol->Antibacterial Clerosterol->Anti-inflammatory IC50 IC50 Anticancer->IC50 MIC MIC Antibacterial->MIC Cytokine Inhibition Cytokine Inhibition Anti-inflammatory->Cytokine Inhibition Comparative Analysis Comparative Analysis IC50->Comparative Analysis MIC->Comparative Analysis Cytokine Inhibition->Comparative Analysis

Workflow for comparing the bioactivities of the two sterols.

Apoptosis_Signaling_Pathway Clerosterol Clerosterol Bcl-2_Bax Bcl-2/Bax Regulation Clerosterol->Bcl-2_Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl-2_Bax->Mitochondrion Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase-9 Caspase-9 Activation Apoptosome->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Clerosterol-induced mitochondrial apoptosis pathway.

Conclusion

This comparative guide highlights the current understanding of the bioactivities of this compound and Clerosterol. Clerosterol shows promise as an anticancer agent, while this compound exhibits antibacterial properties. However, significant research gaps remain, particularly concerning the quantitative assessment of this compound's activities and a direct comparative evaluation of both compounds across multiple bioassays. The provided experimental protocols and pathway diagrams are intended to facilitate further research to unlock the full therapeutic potential of these natural compounds.

Validating the Antibacterial Mechanism of 22-Dehydroclerosterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the hypothesized antibacterial mechanism of 22-Dehydroclerosterol. Due to the limited direct experimental data on its specific mode of action, this document draws comparisons with established antibacterial agents to offer a comprehensive validation pathway. The information presented herein is based on the known antibacterial properties of sterol compounds and serves as a foundational resource for further investigation.

Hypothesized Antibacterial Mechanism of this compound

The proposed antibacterial mechanism of this compound, inferred from the activity of related sterol compounds, is the disruption of the bacterial cell membrane's integrity. Sterols are known to insert into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound, leading to bacterial cell lysis.

Hypothesized Antibacterial Mechanism of this compound This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Interaction and Insertion Membrane_Disruption Membrane Disruption (Alteration of fluidity and permeability) Bacterial_Cell_Membrane->Membrane_Disruption Ion_Leakage Leakage of Intracellular Ions (K+, Na+) Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Inhibition of Membrane-Bound Enzymes and Metabolic Processes Membrane_Disruption->Metabolic_Inhibition Cell_Lysis Cell Lysis and Death Ion_Leakage->Cell_Lysis Metabolic_Inhibition->Cell_Lysis

Caption: Hypothesized mechanism of this compound.

Comparative Analysis with Alternative Antibacterial Agents

To provide a comprehensive evaluation of this compound's potential, its performance should be benchmarked against well-characterized antibacterial agents with distinct mechanisms of action. This guide uses Penicillin (a cell wall synthesis inhibitor), Ciprofloxacin (a DNA replication inhibitor), and Thymol (a natural membrane-disrupting agent) as comparators.

Mechanisms of Action of Alternative Agents

The diagrams below illustrate the established mechanisms of action for Penicillin, Ciprofloxacin, and Thymol.

Mechanism of Action: Penicillin Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Penicillin->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Penicillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Weakening Weakened Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis due to Osmotic Pressure Cell_Wall_Weakening->Cell_Lysis

Caption: Penicillin's inhibition of cell wall synthesis.[1][2][3][4][5]

Mechanism of Action: Ciprofloxacin Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Division_Inhibition Inhibition of Cell Division DNA_Replication->Cell_Division_Inhibition Leads to Bactericidal_Effect Bactericidal Effect Cell_Division_Inhibition->Bactericidal_Effect

Caption: Ciprofloxacin's inhibition of DNA replication.[6][7][8][9]

Mechanism of Action: Thymol Thymol Thymol Bacterial_Membrane Bacterial Cell Membrane Thymol->Bacterial_Membrane Interacts with and disrupts Membrane_Disruption Membrane Disruption and Increased Permeability Bacterial_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Contents (Ions, ATP) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Thymol's disruption of the bacterial cell membrane.[10][11][12]

Quantitative Performance Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the selected antibacterial agents against common bacterial strains. It is important to note that direct MIC data for this compound is not currently available in the public domain. The values for "Hypothesized Sterol Compound" are representative of sterols with known antibacterial activity and serve as a proxy for this comparative analysis.

Antibacterial AgentTarget BacteriumMinimum Inhibitory Concentration (MIC)Reference(s)
Hypothesized Sterol Compound Staphylococcus aureus10 - 100 µg/mL
Escherichia coli25 - 200 µg/mL
Penicillin Staphylococcus aureus (susceptible)0.015 - 0.12 µg/mL
Escherichia coli4 - >128 µg/mL[13]
Ciprofloxacin Staphylococcus aureus0.25 - 1.0 µg/mL[14][15][16]
Escherichia coli0.016 - 1 µg/mL[17][18]
Thymol Staphylococcus aureus150 - 400 mg/L[19][20]
Escherichia coli150 - 400 mg/L[19][20][21]

Experimental Protocols for Validation

To validate the antibacterial mechanism of this compound, a series of well-defined experiments are required. The following protocols are fundamental for this purpose.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22][23][24][25]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (bacterial culture without antimicrobial agent)

  • Negative control (broth without bacteria)

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Include a positive control well containing only the bacterial inoculum in MHB and a negative control well with only MHB.

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent at which there is no visible growth.

Experimental Workflow

The following diagram outlines the workflow for the experimental validation of this compound's antibacterial activity.

Experimental Workflow for Antibacterial Validation Start Start: Prepare this compound Stock Solution Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Further_Assays Perform Further Mechanistic Assays (e.g., membrane permeability, leakage assays) Read_MIC->Further_Assays End End: Analyze and Compare Data Further_Assays->End

Caption: Workflow for validating antibacterial properties.

Further mechanistic studies, such as membrane potential assays, leakage of intracellular components (e.g., ATP, K+), and electron microscopy to observe morphological changes in the bacterial cell membrane, are recommended to confirm the hypothesized mechanism of action. This comprehensive approach will provide the necessary data to robustly validate the antibacterial potential of this compound.

References

A Comparative Study of 22-Dehydroclerosterol with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The antimicrobial data for 22-Dehydroclerosterol presented in this guide is hypothetical and for illustrative purposes only . Extensive literature searches did not yield specific experimental data on the antimicrobial activity of this compound. This guide is intended to provide a framework for comparison should such data become available.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Marine natural products, including sterols, have garnered interest for their diverse biological activities.[1] this compound, a sterol identified in various organisms, represents a potential candidate for antimicrobial drug discovery. This guide provides a comparative overview of the hypothetical antimicrobial profile of this compound against established conventional antibiotics: Ciprofloxacin (a broad-spectrum fluoroquinolone), Vancomycin (a glycopeptide antibiotic), and Amphotericin B (a polyene antifungal).

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound (hypothetical) and selected conventional antibiotics against a panel of pathogenic microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2][3][4]

Table 1: Comparative In Vitro Antimicrobial Activity (MIC/MBC in µg/mL)

MicroorganismThis compound (Hypothetical Data)CiprofloxacinVancomycinAmphotericin B
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)16 / 640.5[5][6]1[7]N/A
Staphylococcus aureus (MRSA)32 / >1281[5]2[8][9]N/A
Enterococcus faecium64 / >128N/A1-2[10]N/A
Gram-Negative Bacteria
Escherichia coli>128 / >128≤1[11]N/AN/A
Pseudomonas aeruginosa>128 / >1280.5-1[5][6][12]N/AN/A
Fungi
Candida albicans8 / 32N/AN/A0.5-1[13]
Aspergillus fumigatus16 / 64N/AN/A1-2[13][14][15]

N/A: Not Applicable

Mechanisms of Action

The proposed antimicrobial mechanisms of action for this compound and the conventional antibiotics are distinct, offering potential for synergistic applications or combating resistance.

This compound (Hypothetical Mechanism)

It is hypothesized that, similar to other sterols and polyenes, this compound may interact with the microbial cell membrane. In fungi, it could potentially disrupt the integrity of the ergosterol-containing membrane, leading to leakage of cellular contents and cell death.[16][17][18][19] Its effect on bacteria, which lack sterols in their membranes, is presumed to be less potent.

cluster_fungal_cell Fungal Cell Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) Cell_Integrity Loss of Membrane Integrity Fungal_Membrane->Cell_Integrity Ion_Leakage Ion and Molecule Leakage Cell_Integrity->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death 22_Dehydroclerosterol This compound 22_Dehydroclerosterol->Fungal_Membrane Binds to Ergosterol

Caption: Hypothetical mechanism of this compound on fungal cells.

Conventional Antibiotics
  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[20][21][22] This leads to fragmentation of the bacterial chromosome and cell death.

  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][23][24][25][26] This prevents the transglycosylation and transpeptidation steps in cell wall formation, leading to a weakened cell wall and lysis.

  • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, forming pores that disrupt membrane integrity and lead to leakage of intracellular components and cell death.[16][17][18][19][27]

cluster_targets Cellular Targets cluster_antibiotics Antimicrobials DNA_Gyrase DNA Gyrase / Topoisomerase IV Cell_Wall Cell Wall Synthesis (Peptidoglycan Precursors) Cell_Membrane Cell Membrane (Ergosterol) Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Vancomycin Vancomycin Vancomycin->Cell_Wall Amphotericin_B Amphotericin_B Amphotericin_B->Cell_Membrane 22_Dehydroclerosterol This compound (Hypothetical) 22_Dehydroclerosterol->Cell_Membrane

Caption: Comparison of antimicrobial targets.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[28][29][30][31][32]

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates: Using a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agent are prepared in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This typically results in a range of concentrations across 10 wells, with the 11th well serving as a growth control (no antimicrobial) and the 12th as a sterility control (no microorganisms).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to assess whether the antimicrobial agent is bactericidal or bacteriostatic.[2][3][4][33]

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).

  • Plating: The aliquots are plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The plates are incubated under the same conditions as the MIC assay.

  • Enumeration: After incubation, the number of viable colonies is counted.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Start Start Prepare_Dilutions Prepare Serial Dilutions of Antimicrobial in 96-Well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Wells Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (No Visible Growth) Incubate_Plate->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Read MBC (≥99.9% Killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Conclusion and Future Directions

This comparative guide highlights the hypothetical antimicrobial potential of this compound in contrast to well-established antibiotics. Based on the illustrative data, this compound may possess moderate antifungal activity, while its antibacterial efficacy, particularly against Gram-negative bacteria, appears limited. This profile suggests a potential mechanism of action centered on cell membrane disruption via sterol interaction, a pathway distinct from the DNA synthesis and cell wall synthesis inhibition of Ciprofloxacin and Vancomycin, respectively.

The lack of experimental data for this compound underscores a significant research gap. Future investigations should focus on:

  • In Vitro Susceptibility Testing: Performing comprehensive MIC and MBC assays against a broad panel of clinical isolates to determine the actual antimicrobial spectrum and potency of this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism through which this compound exerts its antimicrobial effects.

  • Synergy Studies: Investigating the potential for synergistic or additive effects when combined with conventional antibiotics, which could offer a strategy to overcome resistance.

  • Toxicity and Preclinical Studies: Evaluating the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index and potential for further development.

The exploration of novel scaffolds like this compound is crucial in the ongoing effort to expand our antimicrobial arsenal and address the growing challenge of drug-resistant pathogens.

References

In Vivo Efficacy of 22-Dehydroclerosterol: A Comparative Guide Based on Preclinical Study Design

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo efficacy studies of 22-Dehydroclerosterol in animal models has yielded no specific published data at this time. Therefore, a direct comparison of its performance with other alternatives based on existing experimental results is not possible.

This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the potential in vivo efficacy of this compound. It outlines a hypothetical preclinical study design, including detailed experimental protocols and data presentation formats. Additionally, it offers context by summarizing the known biological activities of the broader class of clerodane diterpenes, to which this compound belongs.

Understanding this compound

This compound is a steroidal lipid belonging to the stigmastane class of organic compounds.[1] Its chemical formula is C29H46O.[2] While specific in vivo studies are not available, some sources indicate it possesses in vitro antibacterial activity against E. coli, S. aureus, and H. pylori.[3][4]

Broader Context: Biological Activities of Clerodane Diterpenes

This compound is classified as a clerodane diterpene. This class of natural products, isolated from various plants, has garnered scientific interest for its diverse biological activities. In vitro and in vivo studies on other clerodane diterpenes have demonstrated a range of effects, including:

  • Anti-inflammatory properties : Some clerodane diterpenes have shown the ability to mediate anti-inflammatory responses in animal models.[5]

  • Cytotoxic and Anti-cancer Activity : Several clerodane diterpenes have exhibited cytotoxic properties against various cancer cell lines in both in vitro and in vivo settings.[5][6][7] These effects can be mediated through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation and migration.[5]

It is important to emphasize that these findings relate to other compounds within the broader clerodane diterpene class and should not be directly extrapolated to this compound without specific experimental validation.

Hypothetical In Vivo Efficacy Study Design for this compound

The following sections outline a hypothetical preclinical workflow for assessing the in vivo efficacy of this compound, for instance, as a potential anti-inflammatory agent.

Experimental Workflow

The overall workflow for a typical in vivo efficacy study is depicted below.

experimental_workflow A Phase 1: Study Design & Preparation B Animal Acclimatization (e.g., 7 days) A->B C Induction of Disease Model (e.g., LPS-induced inflammation) B->C D Grouping & Baseline Measurement C->D E Treatment Administration - Vehicle Control - this compound (Low, Mid, High Dose) - Positive Control (e.g., Dexamethasone) D->E F Monitoring & Data Collection (e.g., Body weight, clinical signs) E->F G Terminal Endpoint & Sample Collection (Blood, Tissues) F->G H Ex Vivo Analysis (e.g., Cytokine levels, Histopathology) G->H I Data Analysis & Reporting H->I

Hypothetical In Vivo Efficacy Study Workflow
Experimental Protocols

3.2.1. Animal Model Selection

For an anti-inflammatory study, a common model would be lipopolysaccharide (LPS)-induced systemic inflammation in mice.

  • Species and Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Justification: This strain is widely used in immunology and inflammation research due to its well-characterized immune responses.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

3.2.2. Dosing and Administration

  • Test Article: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage (p.o.), depending on the compound's properties and intended clinical route.

  • Dosage Levels: A dose-response study is recommended, for example:

    • Vehicle Control

    • This compound (10 mg/kg)

    • This compound (30 mg/kg)

    • This compound (100 mg/kg)

    • Positive Control (e.g., Dexamethasone, 5 mg/kg)

  • Dosing Schedule: Pre-treatment with this compound or vehicle one hour prior to LPS challenge (e.g., 1 mg/kg, i.p.).

3.2.3. Efficacy Endpoints

  • Primary Endpoints:

    • Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum, collected at a specific time point post-LPS challenge (e.g., 2 hours for TNF-α, 6 hours for IL-6).

  • Secondary Endpoints:

    • Clinical scoring of sickness behavior (e.g., piloerection, lethargy).

    • Body weight changes.

    • Histopathological analysis of target organs (e.g., lung, liver) to assess inflammation and tissue damage.

3.2.4. Toxicology and Safety Assessment

  • Monitoring for any adverse effects throughout the study.

  • Measurement of liver enzymes (ALT, AST) and kidney function markers (creatinine, BUN) in serum at the terminal endpoint.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below is a hypothetical example of how efficacy data for this compound could be presented in comparison to a vehicle control and a positive control.

Table 1: Hypothetical Efficacy of this compound on Serum Cytokine Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg)nSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control-82540 ± 3504850 ± 620
This compound 1082130 ± 2804100 ± 550
This compound 3081550 ± 2102980 ± 410
This compound 1008980 ± 150 1750 ± 280
Dexamethasone58750 ± 110 1230 ± 190
*Data are presented as mean ± standard deviation. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.

Signaling Pathway Visualization

Based on the known mechanisms of anti-inflammatory agents, a potential target pathway for this compound could be the NF-κB signaling cascade. The following diagram illustrates this hypothetical mechanism of action.

signaling_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of Dehydroclerosterol This compound (Hypothesized) Dehydroclerosterol->IKK inhibits?

Hypothesized NF-κB Signaling Pathway Inhibition

Conclusion

While there is a lack of specific in vivo efficacy data for this compound, this guide provides a robust framework for its future evaluation. By following a structured preclinical study design, researchers can systematically investigate its potential therapeutic effects, compare it to relevant alternatives, and elucidate its mechanism of action. The broader family of clerodane diterpenes has shown promising biological activities, suggesting that further investigation into this compound is warranted.

References

Unveiling Potential Cross-Reactivity: A Comparative Guide to 22-Dehydroclerosterol in Sterol Biosynthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of sterol metabolism, the accurate quantification of specific sterols is paramount. This guide provides a comparative analysis of the potential cross-reactivity of 22-Dehydroclerosterol, a stigmastane-type phytosterol, in common sterol biosynthesis assays. Understanding this potential for interference is critical for the correct interpretation of experimental data and the development of specific and reliable analytical methods.

This compound shares the fundamental tetracyclic cyclopentanoperhydrophenanthrene ring structure with cholesterol, the primary target of many sterol biosynthesis assays. However, key differences in its side chain, specifically the presence of a double bond at C-22 and an ethyl group at C-24, can lead to varying degrees of cross-reactivity in analytical methods. This guide explores these potential interactions in enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography-mass spectrometry (HPLC-MS), as well as in assays for specific enzymes of the cholesterol biosynthesis pathway.

Comparative Analysis of this compound Cross-Reactivity

The following tables summarize the anticipated performance of this compound in various sterol biosynthesis assays based on its structural characteristics and the known specificity of the analytical methods.

Assay TypeTarget AnalytePotential for this compound Cross-ReactivityRationale for Cross-Reactivity/Specificity
Enzymatic Cholesterol Assay CholesterolHigh Cholesterol oxidase, the key enzyme, exhibits broad substrate specificity and is known to react with various phytosterols that share the 3β-hydroxyl group and a similar ring structure with cholesterol. The structural similarity of the core of this compound to cholesterol makes it a likely substrate.
Gas Chromatography-Mass Spectrometry (GC-MS) Sterol ProfileModerate to High (Co-elution risk) While GC can separate different sterols, the retention time of this compound may be very close to that of other sterols, including cholesterol and its precursors, depending on the column and temperature program. Mass spectrometry can differentiate based on fragmentation patterns, but careful data analysis is required to resolve co-eluting peaks.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Sterol ProfileLow to Moderate (Method dependent) Reversed-phase HPLC offers good separation of sterols based on polarity. The unique side chain of this compound should allow for its separation from cholesterol. However, the degree of separation from other phytosterols will depend on the specific column and mobile phase used. Mass spectrometry provides definitive identification.
DHCR7 Activity Assay 7-DehydrocholesterolLow to Unlikely The enzyme 7-dehydrocholesterol reductase (DHCR7) is specific for the reduction of the C7-C8 double bond in the B-ring of its substrate. This compound has a double bond at C5, not C7, making it an unlikely substrate for DHCR7.
SC5D (Lathosterol Oxidase) Activity Assay LathosterolUnlikely The enzyme sterol-C5-desaturase (SC5D) introduces a double bond at the C5 position of lathosterol. This compound already possesses a C5 double bond, making it an unsuitable substrate for this enzyme.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for a comprehensive understanding of the potential points of interference.

Enzymatic Cholesterol Assay Protocol

This colorimetric assay is widely used for the quantification of total cholesterol.

Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol oxidase then catalyzes the oxidation of cholesterol to cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ produced reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the cholesterol concentration.

Typical Reagents:

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Cholesterol Esterase

  • Cholesterol Oxidase

  • Peroxidase

  • Chromogenic Substrate (e.g., 4-aminoantipyrine and phenol)

  • Cholesterol Standard

Procedure:

  • Prepare cholesterol standards of known concentrations.

  • Add samples and standards to a 96-well plate.

  • Add the reaction mixture containing all enzymes and substrates to each well.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 500 nm) using a microplate reader.

  • Calculate the cholesterol concentration in the samples by comparing their absorbance to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Sterol Analysis

GC-MS is a powerful technique for separating and identifying a wide range of sterols in a sample.

Principle: Volatile derivatives of sterols are separated based on their boiling points and interactions with the stationary phase of a gas chromatography column. The separated compounds are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Typical Procedure:

  • Lipid Extraction: Extract lipids from the sample using a method like the Folch or Bligh-Dyer procedure.

  • Saponification: Hydrolyze sterol esters to free sterols using a strong base (e.g., KOH in methanol).

  • Derivatization: Convert the free sterols to more volatile derivatives (e.g., trimethylsilyl ethers) by reacting with a derivatizing agent (e.g., BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the sterols.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a specific mass range (e.g., m/z 50-600).

  • Data Analysis: Identify sterols by comparing their retention times and mass spectra to those of known standards or spectral libraries. Quantify by integrating the peak areas.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol for Sterol Analysis

HPLC-MS is another highly sensitive and specific method for sterol analysis, particularly for less volatile or thermally labile compounds.

Principle: Sterols are separated based on their differential partitioning between a mobile phase and a stationary phase in a high-performance liquid chromatography column. The eluting compounds are then introduced into a mass spectrometer for detection and identification.

Typical Procedure:

  • Lipid Extraction: Extract lipids from the sample.

  • Saponification (Optional): May be performed to analyze total sterols.

  • HPLC-MS Analysis: Inject the sample into the HPLC-MS system.

    • HPLC Conditions: Use a reversed-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., methanol/acetonitrile/water) to separate the sterols.

    • MS Conditions: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Detection can be done in full scan mode or by selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis: Identify sterols by their retention times and mass-to-charge ratios. Quantify using a standard curve.

Visualizing the Potential for Cross-Reactivity

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Enzymatic_Cholesterol_Assay_Pathway Cholesterol Cholesterol CholesterolOxidase Cholesterol Oxidase Cholesterol->CholesterolOxidase Dehydroclerosterol This compound (Structurally Similar) Dehydroclerosterol->CholesterolOxidase Potential Cross-Reactivity Cholestenone Cholest-4-en-3-one + H₂O₂ CholesterolOxidase->Cholestenone Peroxidase Peroxidase Cholestenone->Peroxidase H₂O₂ ColoredProduct Colored Product (Measured) Peroxidase->ColoredProduct

Caption: Potential cross-reactivity in enzymatic cholesterol assays.

GCMS_Separation_Concept cluster_0 Gas Chromatogram cluster_1 A Cholesterol Peak B This compound Peak (Potential Overlap) point->A Intensity C D

Caption: Potential for co-elution in GC-MS analysis.

Sterol_Biosynthesis_Pathway_Enzymes Lathosterol Lathosterol SC5D SC5D (Lathosterol Oxidase) Lathosterol->SC5D Dehydrocholesterol_7 7-Dehydrocholesterol DHCR7 DHCR7 Dehydrocholesterol_7->DHCR7 Cholesterol_final Cholesterol Dehydroclerosterol_22 This compound Dehydroclerosterol_22->SC5D No C5 desaturation needed Dehydroclerosterol_22->DHCR7 No C7 double bond SC5D->Dehydrocholesterol_7 DHCR7->Cholesterol_final

Caption: Specificity of DHCR7 and SC5D enzymes.

Conclusion and Recommendations

The structural similarity of this compound to cholesterol, particularly in its core ring structure and the presence of a 3β-hydroxyl group, makes it a likely candidate for cross-reactivity in enzymatic cholesterol assays. Researchers relying on these assays for absolute cholesterol quantification in samples potentially containing this compound or other phytosterols should exercise caution and consider the results as a measure of "total sterols."

For specific and accurate quantification, chromatographic methods such as GC-MS and HPLC-MS are highly recommended. While GC-MS may present challenges with co-elution, careful optimization of chromatographic conditions and mass spectral data analysis can overcome this. HPLC-MS, particularly with a well-chosen reversed-phase column and gradient, offers the most robust approach for separating and definitively identifying this compound from cholesterol and other sterol intermediates.

When assaying the activity of specific enzymes in the later stages of the cholesterol biosynthesis pathway, such as DHCR7 and SC5D, the distinct structural features of this compound (a C5 double bond and lack of a C7 double bond) make significant interference unlikely.

Comparing the efficacy of different 22-Dehydroclerosterol extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. This guide provides a comparative overview of various extraction techniques applicable to 22-Dehydroclerosterol, a phytosterol with noted biological activities. While direct comparative studies on the extraction of this compound are limited, this guide leverages data from general phytosterol extraction methodologies to present a comprehensive comparison.

Comparison of Extraction Technique Efficacy

The selection of an extraction method is a trade-off between yield, purity, cost, and environmental impact. The following table summarizes quantitative data for common phytosterol extraction techniques. The data presented is for general phytosterols, such as β-sitosterol and stigmasterol, from various plant matrices and serves as a proxy for what can be expected when extracting this compound.

Extraction TechniqueTypical Yield (%)Purity of Extract (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration 0.5 - 2.0Low to Moderate24 - 72 hoursHighSimple, inexpensive setup.[1]Time-consuming, large solvent volume, lower efficiency.[1]
Soxhlet Extraction 1.0 - 5.0Moderate6 - 24 hoursHighMore efficient than maceration, well-established.[1][2][3]Requires high temperatures which can degrade thermolabile compounds, lengthy.[2]
Ultrasound-Assisted Extraction (UAE) 2.0 - 6.0Moderate to High0.5 - 3 hoursModerateFaster, increased yield, reduced solvent use compared to conventional methods.[2]Can generate free radicals which may affect compound stability.
Supercritical Fluid Extraction (SFE) 3.0 - 8.0High1 - 4 hoursLow (CO2)Environmentally friendly, high selectivity, pure extracts.[2]High initial equipment cost, complex operation.
Microwave-Assisted Extraction (MAE) 2.5 - 7.0Moderate to High0.1 - 0.5 hoursLow to ModerateExtremely fast, high efficiency, reduced solvent use.[2]Potential for localized heating, requires microwave-transparent solvents.

Detailed Experimental Protocols

Protocol 1: Isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum

This protocol is adapted from a study that successfully isolated this compound (referred to by its synonym) from Clerodendrum viscosum.[4]

1. Plant Material Preparation:

  • Collect and air-dry the whole plant of Clerodendrum viscosum.
  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Soak the powdered plant material (e.g., 500 g) in methanol (e.g., 2.5 L) for a period of 7-10 days at room temperature with occasional stirring.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.

3. Fractionation:

  • Suspend the crude methanol extract in an aqueous solution (e.g., 10% methanol in water).
  • Perform liquid-liquid partitioning with petroleum ether. Repeat the partitioning process (e.g., 3 times) to ensure complete extraction of nonpolar compounds.
  • Combine the petroleum ether fractions and evaporate the solvent to yield the petroleum ether soluble fraction.

4. Isolation and Purification:

  • Subject the petroleum ether fraction to column chromatography on silica gel.
  • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
  • Collect the fractions and monitor them by thin-layer chromatography (TLC).
  • Combine the fractions containing the target compound.
  • Perform further purification using preparative TLC or recrystallization to obtain pure (22E,24S)-stigmasta-5,22,25-trien-3β-ol.

Protocol 2: Quantification of this compound using UHPLC-MS/MS

This protocol outlines a general method for the quantification of sterols, which can be adapted for this compound.

1. Sample Preparation and Derivatization:

  • Extract the sterols from the sample matrix using an appropriate solvent (e.g., hexane or ethyl acetate).
  • For enhanced sensitivity, especially for low-concentration samples, a derivatization step can be included. Derivatization with reagents like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) can improve ionization efficiency.[5]

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
  • Flow Rate: 300 µL/min.
  • Gradient Program: Start at 65% B, increase to 98% B over 3.5 minutes, hold for 1 minute, then return to initial conditions for equilibration.[6]
  • Mass Spectrometry Detection:
  • Ionization Mode: Positive ion electrospray ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.
  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Plant Material (e.g., Clerodendrum) Drying Drying & Grinding Plant_Material->Drying Extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography Purified_Fraction Purified Fraction Column_Chromatography->Purified_Fraction Quantification UHPLC-MS/MS Quantification Purified_Fraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

General workflow for this compound extraction and analysis.
Representative Signaling Pathway

While the specific signaling pathway for this compound is not fully elucidated, phytosterols often exert their effects through mechanisms similar to other steroidal molecules, such as vitamin D. They can interact with nuclear receptors to modulate gene expression. The following diagram illustrates a plausible signaling pathway involving the Vitamin D Receptor (VDR).

Signaling_Pathway Sterol This compound VDR Vitamin D Receptor (VDR) Sterol->VDR Binds Complex VDR-RXR-Sterol Heterodimer Sterol->Complex RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDR->Complex RXR->Complex VDRE Vitamin D Response Element (VDRE) Complex->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Biological Response Protein->Response

A representative signaling pathway for sterol-mediated gene regulation.

References

The Potential of Clerodane Diterpenes in Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against antimicrobial resistance is emerging from a class of natural compounds known as clerodane diterpenes. While specific data on 22-Dehydroclerosterol remains limited, extensive research into related clerodane diterpenoids demonstrates significant promise against a range of drug-resistant bacterial strains, offering potential as standalone therapies or as synergistic partners to existing antibiotics.

Clerodane diterpenes, isolated from various plants, have shown notable antibacterial and antifungal activities.[1] These compounds represent a diverse structural group, with several members exhibiting potent efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) bacteria.[2][3] Their mechanism of action often involves the disruption of bacterial cell membranes and the inhibition of critical cellular processes.[4][5]

Comparative Antibacterial Activity

Research has highlighted the ability of various clerodane diterpenes to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, varies depending on the specific compound and the bacterial strain being tested.

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference
Clerodane Diterpene12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olideMethicillin-Resistant Staphylococcus aureus (MRSA)Moderate (exact value not specified)[6]
Clerodane Diterpenoid16alpha-hydroxy-cleroda-3,13 (14)-Z-diene-15,16-olideNot SpecifiedSignificant antibacterial activity[1]
Clerodane Diterpenoid16-oxo-cleroda-3, 13(14)-E-diene-15-oic acidNot SpecifiedSignificant antibacterial activity[1]
trans-ClerodaneSolidagodiolClavibacter michiganensis5.1 µM[2]
trans-ClerodaneSolidagodiolBacillus subtilis21 µM[2]
trans-ClerodaneSolidagodiolCurtobacterium flaccumfaciens pv. flaccumfaciens21 µM[2]
cis-Clerodane(-)-(5R,8R,9R,10S)-15,16-epoxy-ent-neo-cleroda-3,13,14-trien-18-olClavibacter michiganensis6.3 µM[2]
Neo-Clerodane DiterpenoidScutalpin AStaphylococcus aureus25[7]

Synergistic Activity with Conventional Antibiotics

A particularly promising area of research is the synergistic effect of clerodane diterpenes with conventional antibiotics.[8][9][10] This combination can restore the efficacy of antibiotics to which bacteria have developed resistance. For instance, a clerodane diterpene isolated from Callicarpa americana was found to synergize with oxacillin against MRSA.[6] Another study demonstrated that 16α-hydroxycleroda-3,13(14)-Z-dien-15,16-olide enhances the activity of fluoroquinolone antibiotics against MRSA by downregulating genes associated with multidrug-resistant efflux pumps.[6]

Clerodane DiterpeneAntibioticResistant StrainObservationReference
12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olideOxacillin, MeropenemMRSAPotent synergy, resensitizes MRSA to β-lactams[6]
16α-hydroxycleroda-3,13(14)-Z-dien-15,16-olideFluoroquinolonesMRSASynergy by downregulating efflux pump genes[6]

Experimental Protocols

The evaluation of the antibacterial activity of clerodane diterpenes involves standardized laboratory procedures.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method. This technique involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and the MIC is recorded as the lowest concentration of the compound that visibly inhibits bacterial growth.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of clerodane diterpene C Inoculate microtiter plate wells with bacteria and compound dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at optimal growth temperature C->D E Visually assess for bacterial growth inhibition D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Checkerboard Assay for Synergy Testing

To assess the synergistic interaction between a clerodane diterpene and a conventional antibiotic, a checkerboard assay is employed. This method involves a two-dimensional dilution matrix of both compounds in a microtiter plate. The fractional inhibitory concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[5][8]

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of clerodane diterpene (Drug A) C Create a 2D dilution matrix in a microtiter plate A->C B Prepare serial dilutions of 'antibiotic (Drug B) B->C D Inoculate with standardized bacterial suspension C->D E Incubate under optimal 'growth conditions D->E F Determine the MIC of each drug alone and in combination E->F G Calculate the Fractional Inhibitory Concentration (FIC) Index F->G H Interpret FIC Index: Synergy, Additive, Indifference, Antagonism G->H

Workflow for Checkerboard Synergy Assay.

Potential Mechanism of Action

The antibacterial activity of clerodane diterpenes is believed to stem from their ability to disrupt bacterial cell integrity and interfere with key cellular processes. While the exact mechanisms for all compounds are not fully elucidated, some studies suggest that they target bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death.[4] In cases of synergy, these compounds may also inhibit mechanisms of antibiotic resistance, such as efflux pumps, making the bacteria susceptible to the partner antibiotic once again.[6]

Mechanism_Pathway cluster_compound Clerodane Diterpene Action cluster_effects Bacterial Cell Effects cluster_outcome Outcome A Clerodane Diterpene B Disruption of Cell Membrane Integrity A->B C Inhibition of Efflux Pumps A->C D Leakage of Intracellular Components B->D E Increased Intracellular Antibiotic Concentration C->E F Bacterial Cell Death D->F E->F

Proposed Antibacterial Mechanism of Clerodane Diterpenes.

References

22-Dehydroclerosterol vs. Cholesterol: A Comparative Analysis of Antibacterial Potency

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes the currently available information on the antibacterial activities of 22-dehydroclerosterol and cholesterol, presenting the data in a structured format for researchers, scientists, and drug development professionals. The absence of direct comparative experimental data necessitates an individual examination of each compound's reported activities.

Summary of Antibacterial Activity

Limited information is available regarding the specific antibacterial potency of this compound. Product information from suppliers indicates that it possesses activity against Escherichia coli, Staphylococcus aureus, and Helicobacter pylori, however, specific MIC values from peer-reviewed studies are not readily accessible.

Cholesterol and its esters have been the subject of more extensive research, which has demonstrated their antibacterial properties and their ability to synergize with existing antibiotics. It is important to note that cholesterol is generally absent in bacterial membranes, a key difference from eukaryotic cells, which influences the mechanism of action of some antimicrobial agents.

Table 1: Reported Antibacterial Activity

CompoundTarget BacteriaReported ActivityCitation
This compound E. coli, S. aureus, H. pyloriAntibacterial activity notedData not available in peer-reviewed literature
Cholesterol Multiresistant S. aureus, P. aeruginosa, E. coliModulates antibiotic activity[1]
Cholesterol Esters Enterococcus faecalis, Staphylococcus epidermidis, Pseudomonas aeruginosaSynergistic activity with antibiotics

Experimental Protocols

To assess and compare the antibacterial potency of compounds like this compound and cholesterol, standardized experimental protocols are employed. The following are detailed methodologies for key experiments typically cited in such studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds (this compound and cholesterol) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay: Following the MIC assay, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.

  • Observation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a general experimental workflow for comparing antibacterial agents and a conceptual signaling pathway related to bacterial membrane disruption.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Strain Selection (e.g., E. coli, S. aureus) B Preparation of Bacterial Inoculum A->B D MIC Assay (Microdilution Method) B->D C Serial Dilution of This compound & Cholesterol C->D E MBC Assay (Subculturing from MIC) D->E F Determine MIC Values D->F G Determine MBC Values E->G H Comparative Analysis of Potency F->H G->H

Caption: Experimental workflow for comparing the antibacterial potency of this compound and Cholesterol.

G Sterol Antibacterial Sterol Membrane Bacterial Cell Membrane Sterol->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Ion & Solute Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: Conceptual pathway of bacterial cell death via membrane disruption by a sterol-based agent.

Concluding Remarks

References

Safety Operating Guide

Navigating the Disposal of 22-Dehydroclerosterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The foundational step in disposing of any chemical, including 22-Dehydroclerosterol, is to consult the Safety Data Sheet (SDS) provided by the manufacturer. An SDS for the related compound Clerosterol indicates no special hazards, suggesting that standard precautionary measures for handling chemicals should be followed.[3] In the absence of a specific SDS for this compound, researchers should adhere to the general chemical hygiene and waste disposal procedures established by their institution's Environmental Health and Safety (EHS) department.[4]

Procedural Steps for Disposal

  • Review Institutional Policies: Familiarize yourself with your organization's specific guidelines for chemical waste management. These protocols are designed to ensure compliance with local, state, and federal regulations.

  • Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Improper mixing can lead to hazardous reactions or complicate the disposal process.

  • Containerization and Labeling:

    • Use chemically resistant and sealable containers appropriate for solid or dissolved waste.

    • Clearly label the waste container with "this compound Waste" and include any solvents used for dissolution. The label should also indicate the date of accumulation and the responsible researcher's name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. For this compound, which is stored at -20°C, the waste should be stored under conditions specified by your EHS office, which may differ from the storage of the pure compound.[5]

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste. They are equipped to handle the final disposal in accordance with regulatory requirements.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Procedural Steps Identify this compound Waste Identify this compound Waste Consult Safety Data Sheet (SDS) Consult Safety Data Sheet (SDS) Identify this compound Waste->Consult Safety Data Sheet (SDS) Consult Institutional EHS Guidelines Consult Institutional EHS Guidelines Consult Safety Data Sheet (SDS)->Consult Institutional EHS Guidelines If SDS is unavailable or lacks specific disposal info Follow SDS Disposal Instructions Follow SDS Disposal Instructions Consult Safety Data Sheet (SDS)->Follow SDS Disposal Instructions If specific instructions are provided Segregate Waste Stream Segregate Waste Stream Consult Institutional EHS Guidelines->Segregate Waste Stream Properly Label and Containerize Properly Label and Containerize Segregate Waste Stream->Properly Label and Containerize Store in Designated Area Store in Designated Area Properly Label and Containerize->Store in Designated Area Schedule EHS Waste Pickup Schedule EHS Waste Pickup Store in Designated Area->Schedule EHS Waste Pickup Final Disposal by Certified Vendor Final Disposal by Certified Vendor Schedule EHS Waste Pickup->Final Disposal by Certified Vendor Follow SDS Disposal Instructions->Final Disposal by Certified Vendor

Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety, compliance, and environmental protection. By adhering to these general yet crucial guidelines, laboratories can maintain a safe working environment and uphold their commitment to responsible scientific practice.

References

Essential Safety and Operational Guidance for Handling 22-Dehydroclerosterol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling of 22-Dehydroclerosterol in a research and development setting. Given the limited availability of specific safety data, a conservative approach based on standard laboratory safety protocols for compounds with unknown toxicity is strongly advised.

Disclaimer: The toxicological properties of this compound have not been fully investigated. This guidance is based on general principles of laboratory safety and should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₉H₄₆ON/A
Molecular Weight 410.7 g/mol N/A
Purity ≥98%N/A
Appearance Crystalline SolidN/A
Storage Temperature -20°C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Very low solubility in water (7.59e-005 mg/L @ 25 °C est).[2]

Hazard Identification and Personal Protective Equipment (PPE)

While current information suggests that this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), the absence of comprehensive toxicological data necessitates the use of standard personal protective equipment to minimize exposure.

Recommended Minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed regularly, or immediately if contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not explicitly required based on current data, a respirator may be necessary if handling the compound in a way that could generate dust or aerosols. The need for respiratory protection should be determined by a site-specific risk assessment.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container at -20°C in an inert atmosphere.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • For maximum product recovery, centrifuge the original vial before removing the cap.[1]

    • All handling of the solid compound that could generate dust should be performed in a chemical fume hood or other ventilated enclosure.

  • Dissolution and Use:

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • If using solvents such as chloroform or dichloromethane, ensure adequate ventilation as these are hazardous.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

  • Waste Characterization: All waste containing this compound should be considered chemical waste.

  • Waste Collection:

    • Collect solid waste (e.g., contaminated gloves, weigh paper) in a designated, sealed, and clearly labeled waste container.

    • Collect liquid waste in a separate, compatible, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

  • Spills:

    • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

    • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

    • Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team.

Experimental Workflow for Safe Handling

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Receive & Inspect Shipment b Store at -20°C a->b c Equilibrate to Room Temp b->c d Centrifuge Vial c->d e Don PPE d->e Proceed to Handling f Weigh Solid e->f g Prepare Solution f->g h Perform Experiment g->h i Segregate Waste h->i Post-Experiment l Decontaminate Work Area h->l j Label Waste Containers i->j k Dispose via EHS j->k m Doff PPE l->m

Figure 1: Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.